HL-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H59F2N11O9S2 |
|---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-[7-[[2-[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxy-3-pyridinyl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoyl]amino]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1 |
InChI Key |
ACMMTSCGBPIHNT-RMNSFAHDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HL-8: A PI3Kα-Targeting PROTAC for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
HL-8 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and growth.[1][2][3][4][5] By inducing the degradation of PI3Kα, this compound offers a promising therapeutic strategy to inhibit this key oncogenic pathway. This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: PI3Kα Degradation
This compound is a heterobifunctional molecule consisting of a ligand that binds to PI3Kα, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[6] This dual-binding capacity allows this compound to act as a molecular bridge, bringing PI3Kα into close proximity with the E3 ligase.[7][8][9] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to PI3Kα, marking it for degradation by the 26S proteasome.[7][9] Unlike traditional small molecule inhibitors that only block the enzymatic activity of their target, this compound leads to the complete removal of the PI3Kα protein from the cell. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple PI3Kα proteins, potentially leading to a more profound and sustained inhibition of the PI3K/AKT pathway.[7][10][11]
Impact on the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][2][3] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins, stimulating cell cycle progression, and enhancing cellular growth and metabolism.[1][3][4]
By inducing the degradation of PI3Kα, this compound effectively shuts down this signaling cascade at a critical upstream node. The depletion of PI3Kα leads to a significant reduction in the levels of phosphorylated AKT (pAKT), a key indicator of pathway inhibition.[6] This, in turn, suppresses the downstream signaling events that drive cancer cell proliferation and survival.
Quantitative Data on this compound Activity
The anti-cancer efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Condition | Reference |
| PI3Kα Kinase Inhibition | 49.75% | 1 nM this compound | [6] |
| Cell Line | Cancer Type | Inhibition of Proliferation | Assay Condition | Reference |
| HT-29 | Colon Cancer | 72.18% | 10 µM this compound, 72 h | [6] |
| HCT-116 | Colon Cancer | 50.30% | 10 µM this compound, 72 h | [6] |
| HeLa | Cervical Cancer | 96.33% | 10 µM this compound, 72 h | [6] |
| Cell Line | Effect | Assay Condition | Reference |
| HeLa | Significant PI3Kα degradation | 10 µM this compound, 2-24 h | [6] |
| HeLa | Reduction in pAKT levels | 10 µM this compound, 2-24 h | [6] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein, such as PI3Kα, following treatment with a PROTAC like this compound.
1. Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., HeLa) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PI3Kα) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][12][13][14][15]
1. Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
5. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
In Vitro Kinase Assay
An in vitro kinase assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
1. Reagent Preparation:
-
Prepare a kinase buffer containing necessary salts, DTT, and other cofactors.
-
Dilute the recombinant PI3Kα enzyme to a working concentration in the kinase buffer.
-
Prepare a substrate solution containing the kinase substrate (e.g., PIP2) and ATP.
-
Prepare serial dilutions of this compound.
2. Assay Setup:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the diluted PI3Kα enzyme to each well (except for the no-enzyme control).
-
Incubate briefly to allow the compound to bind to the enzyme.
3. Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
4. Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[16][17][18]
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
Conclusion
This compound represents a promising targeted therapy for cancers driven by the PI3K/AKT pathway. Its unique mechanism of action as a PROTAC, leading to the degradation of PI3Kα, offers potential advantages over traditional kinase inhibitors. The data presented in this guide demonstrate its potent anti-proliferative activity and its ability to effectively downregulate the PI3K/AKT signaling cascade in cancer cells. The provided experimental protocols serve as a foundation for further investigation and characterization of this and other PROTAC-based therapeutics.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 11. portlandpress.com [portlandpress.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [bio-protocol.org]
- 18. revvity.com [revvity.com]
An In-depth Technical Guide on the Function of Interleukin-8 in the PI3K Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The multifaceted role of Interleukin-8 (IL-8) within the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a critical axis in cellular regulation and disease.
Introduction
Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a pivotal role in the tumor microenvironment, influencing processes such as angiogenesis, cancer cell plasticity, and immune suppression.[1] A significant body of research has demonstrated that a primary mechanism through which IL-8 exerts its effects is the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a hallmark of many human cancers, making the IL-8/PI3K axis a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the function of IL-8 in the PI3K pathway, supported by quantitative data and detailed experimental protocols.
The Role of IL-8 in Activating the PI3K Pathway
IL-8 initiates its signaling cascade by binding to its G-protein coupled receptors, CXCR1 and CXCR2, on the cell surface.[1] This ligand-receptor interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling molecules. One of the key downstream effectors is the PI3K enzyme.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane. A crucial protein recruited in this manner is the serine/threonine kinase Akt (also known as Protein Kinase B). At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, leading to the propagation of the signal to a multitude of downstream targets that govern various cellular processes.[2]
Downstream Effects of IL-8-Mediated PI3K/Akt Signaling
The activation of the PI3K/Akt pathway by IL-8 has profound consequences on cellular behavior, particularly in the context of cancer. These effects include:
-
Enhanced Cell Proliferation and Survival: The IL-8/PI3K/Akt axis promotes cell cycle progression and inhibits apoptosis.[3][4] Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors, thereby promoting cell survival.[5]
-
Increased Cell Migration and Invasion: IL-8 is a potent chemoattractant, and its ability to stimulate cell migration is, in part, mediated by the PI3K pathway. Activation of this pathway leads to the regulation of small GTPases like Rac1 and RhoA, which are critical for cytoskeletal rearrangements required for cell motility.[6][7]
-
Promotion of Angiogenesis: IL-8 is a well-established angiogenic factor. The PI3K/Akt pathway contributes to this process by promoting the survival and migration of endothelial cells, which are essential for the formation of new blood vessels.[7]
-
Induction of Epithelial-Mesenchymal Transition (EMT): IL-8 can induce EMT, a process whereby epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This transition is often associated with the activation of the PI3K/Akt pathway.[8]
-
Therapeutic Resistance: The activation of the IL-8/PI3K/Akt signaling axis has been implicated in the development of resistance to various cancer therapies.[1] This can occur through the promotion of cell survival and the circumvention of drug-induced apoptosis.
Quantitative Data on IL-8 and PI3K Pathway Activation
The following tables summarize quantitative data from various studies investigating the interplay between IL-8 and the PI3K pathway.
Table 1: Effect of IL-8 on PI3K Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation | Reference |
| EA.Hy926 | IL-8 | Rac1 | ~2-fold increase | [6] |
| EA.Hy926 | IL-8 | RhoA | Increase from 5 min to 6 h | [6] |
| PC3 | 1 nmol/L rh-IL-8 | p-Akt (Thr308) | Time-dependent increase | [9] |
| PC3 | 1 nmol/L rh-IL-8 | p-Akt (Ser473) | Time-dependent increase | [9] |
| DU145 | 1 nmol/L rh-IL-8 | p-Akt (Thr308) | Time-dependent increase | [9] |
| DU145 | 1 nmol/L rh-IL-8 | p-Akt (Ser473) | Time-dependent increase | [9] |
| MCF-7 | IL-21 | PI3K | Significant increase | [10] |
| MCF-7 | IL-21 | p-Akt | Significant increase | [10] |
| RM9-Luc-PSA | Nitroxoline (1-10 µM) | p-PI3K | Dose-dependent decrease | [11] |
| RM9-Luc-PSA | Nitroxoline (1-10 µM) | p-Akt (Thr308) | Dose-dependent decrease | [11] |
| RM9-Luc-PSA | Nitroxoline (1-10 µM) | p-Akt (Ser473) | Dose-dependent decrease | [11] |
Table 2: Effect of PI3K Inhibitors on IL-8-Mediated Cellular Processes
| Cell Line | Treatment | Cellular Process | Inhibition | Reference |
| EA.Hy926 | Wortmannin + IL-8 | Cell Migration | Significant decrease (P<0.01) | [6] |
| EA.Hy926 | Wortmannin + IL-8 | RhoA Expression | Decrease at 5 min, 30 min, 1h, 2h | [6] |
| EA.Hy926 | Wortmannin + IL-8 | Rac1 Expression | Notable inhibition at 5 min, 2h, 6h | [6] |
| HCT 116 | Wortmannin | IL-8 protection against TRAIL-induced cell death | Reversed | [12] |
Table 3: IC50 Values of PI3K Inhibitors
| Inhibitor | PI3K Isoform | IC50 (nM) | Reference |
| IPI-549 | PI3Kγ | 0.29 | [13] |
| IPI-549 | PI3Kα | 17 | [13] |
| IPI-549 | PI3Kβ | 82 | [13] |
| IPI-549 | PI3Kδ | 23 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of IL-8 in the PI3K pathway.
Western Blot Analysis for Akt Phosphorylation
This protocol is adapted from established methods for analyzing protein phosphorylation.[2][11][14][15]
1. Cell Lysis: a. After cell treatment (e.g., with IL-8 or PI3K inhibitors), wash cells with ice-cold PBS. b. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
4. Gel Electrophoresis and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.
7. Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH or β-actin.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Quantification
This protocol is a general guide based on commercially available ELISA kits.[8][12][16][17]
1. Plate Preparation: a. A 96-well microplate is pre-coated with a capture antibody specific for human IL-8.
2. Assay Procedure: a. Add standards and samples (e.g., cell culture supernatants) to the wells and incubate. b. Wash the wells to remove unbound substances. c. Add a biotin-conjugated detection antibody specific for IL-8 and incubate. d. Wash the wells. e. Add streptavidin-HRP conjugate and incubate. f. Wash the wells. g. Add a TMB substrate solution, which will develop a color in proportion to the amount of IL-8 bound. h. Add a stop solution to terminate the reaction.
3. Data Analysis: a. Measure the optical density at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of IL-8 in the samples by interpolating their absorbance values on the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for IL-8 mRNA Expression
This protocol is based on standard qRT-PCR methodologies.[4][18][19]
1. RNA Extraction: a. Isolate total RNA from cells using a suitable kit (e.g., TRIzol reagent).
2. cDNA Synthesis: a. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Real-Time PCR: a. Prepare a reaction mixture containing cDNA, forward and reverse primers for IL-8 and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix. b. Perform the real-time PCR in a thermal cycler with the following typical cycling conditions: i. Initial denaturation (e.g., 95°C for 5-10 min). ii. 40 cycles of:
- Denaturation (e.g., 95°C for 15 sec).
- Annealing/Extension (e.g., 60°C for 60 sec). c. Include a melting curve analysis to verify the specificity of the PCR products.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for IL-8 and the reference gene. b. Calculate the relative expression of IL-8 mRNA using the 2-ΔΔCt method.
Cell Migration Assay (Transwell Assay)
This protocol describes a common method for assessing cell migration.[3][9][20][21]
1. Preparation of Transwell Inserts: a. Use Transwell inserts with a suitable pore size (e.g., 8 µm). For invasion assays, the inserts can be coated with Matrigel.
2. Cell Seeding: a. Prepare a cell suspension in a serum-free medium. b. Add a chemoattractant (e.g., 10% FBS or IL-8) to the lower chamber of the 24-well plate. c. Add the cell suspension to the upper chamber of the Transwell insert.
3. Incubation: a. Incubate the plate for a suitable duration (e.g., 12-24 hours) at 37°C in a CO2 incubator to allow cells to migrate through the membrane.
4. Staining and Quantification: a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde. c. Stain the cells with a dye such as crystal violet or DAPI. d. Count the number of migrated cells in several random fields under a microscope.
Visualizations
Signaling Pathway Diagram
Caption: IL-8 activates the PI3K/Akt signaling pathway.
Experimental Workflow: Western Blot for Akt Phosphorylation
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Logical Relationship: IL-8 Function in Cancer Progression
Caption: IL-8 promotes cancer progression via the PI3K pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Gene expression of pro-inflammatory (IL-8, IL-18, TNF-α, and IFN-γ) and anti-inflammatory (IL-10) cytokines in the duodenum of broiler chickens exposed to lipopolysaccharides from Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Interleukin-8 Induces the Endothelial Cell Migration through the Activation of Phosphoinositide 3-Kinase-Rac1/RhoA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of IL-8 promotes cell migration via PI3K-Akt signaling pathway and EMT in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. webofproceedings.org [webofproceedings.org]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Induction of release and up-regulated gene expression of interleukin (IL)-8 in A549 cells by serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bhu.ac.in [bhu.ac.in]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. IL‐8 promotes cell migration through regulating EMT by activating the Wnt/β‐catenin pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of HL-8: A Technical Whitepaper on a Novel PI3Kα-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of HL-8, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the α isoform of phosphoinositide 3-kinase (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of numerous cancers, making PI3Kα a prime therapeutic target. This compound represents a novel therapeutic modality by hijacking the cell's natural protein disposal machinery to eliminate PI3Kα, offering a potential advantage over traditional enzymatic inhibition. This document details the mechanism of action of this compound, summarizes its biological activity, and provides detailed protocols for its synthesis and characterization, intended to aid researchers in the fields of oncology and drug discovery.
Introduction: Targeting the PI3K/AKT/mTOR Pathway with PROTAC Technology
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis and therapeutic resistance. Consequently, the development of inhibitors targeting components of this pathway has been a major focus of cancer research.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that offer a distinct mechanism of action compared to traditional inhibitors. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a recently developed PROTAC that selectively targets PI3Kα for degradation. By removing the entire protein, this compound has the potential to overcome resistance mechanisms associated with kinase inhibitors and provide a more profound and sustained inhibition of the PI3K/AKT/mTOR pathway.
This compound: A PI3Kα-Selective PROTAC Degrader
This compound is a meticulously designed molecule that brings together a PI3Kα ligand and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a flexible linker.
-
PI3Kα Ligand (Warhead): This component of this compound is responsible for its specific recognition and binding to the PI3Kα protein.
-
VHL E3 Ligase Ligand (Hook): This moiety recruits the VHL E3 ligase, a key component of the cellular machinery responsible for protein ubiquitination.
-
Linker: The linker is a critical element that connects the warhead and the hook, providing the optimal length and flexibility to facilitate the formation of a stable ternary complex between PI3Kα, this compound, and the VHL E3 ligase.
The chemical structure of this compound is as follows:
(A specific chemical structure diagram for this compound is not publicly available in the searched literature. Commercial vendor information identifies the components as a PI3Kα ligand (HY-143277), a VHL E3 ligase ligand (HY-138678), and a linker (HY-W002042).)
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2766352-64-9 |
| Molecular Formula | Not Publicly Available |
| Molecular Weight | Not Publicly Available |
| Solubility | Soluble in DMSO |
Mechanism of Action of this compound
This compound functions by co-opting the cell's ubiquitin-proteasome system to induce the selective degradation of PI3Kα. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound enters the cell and simultaneously binds to PI3Kα and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: The close proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the PI3Kα protein.
-
Proteasomal Degradation: The poly-ubiquitinated PI3Kα is then recognized and degraded by the 26S proteasome.
-
Recycling: After the degradation of PI3Kα, this compound is released and can bind to another PI3Kα protein, acting catalytically to induce further degradation.
This degradation of PI3Kα leads to the downregulation of its downstream effector, phosphorylated AKT (pAKT), thereby inhibiting the entire PI3K/AKT/mTOR signaling pathway and suppressing cancer cell growth and proliferation.
Mechanism of action of this compound PROTAC degrader.
Quantitative Data Summary
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay | Result |
| This compound | PI3Kα | Kinase Assay | 49.75% inhibition at 1 nM[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | Result (% Inhibition at 10 µM) |
| This compound | HT-29 | Colon Cancer | 72 h | 72.18%[1] |
| This compound | HCT-116 | Colon Cancer | 72 h | 50.30%[1] |
| This compound | HeLa | Cervical Cancer | 72 h | 96.33%[1] |
Table 3: PI3Kα Degradation and Downstream Signaling
| Compound | Cell Line | Treatment | Effect |
| This compound | HeLa | 10 µM; 2-24 h | Significant degradation of PI3Kα and reduction of phosphorylated AKT levels[1] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the scientific literature. However, the synthesis of a VHL-based PROTAC generally involves the following key steps:
-
Synthesis of the PI3Kα ligand with a linker attachment point.
-
Synthesis of the VHL E3 ligase ligand with a linker attachment point.
-
Synthesis of a bifunctional linker with reactive groups at both ends.
-
Coupling of the linker to the PI3Kα ligand.
-
Coupling of the linker-PI3Kα ligand conjugate to the VHL ligand.
-
Purification and characterization of the final PROTAC molecule.
Illustrative Example: General Protocol for Amide Bond Formation in PROTAC Synthesis
This is a representative protocol and would need to be adapted based on the specific reactive groups on the this compound components.
-
Dissolution: Dissolve the amine-containing component (e.g., linker-modified PI3Kα ligand) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: To a separate flask, dissolve the carboxylic acid-containing component (e.g., VHL ligand) in the same solvent. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the solution of the amine-containing component to the activated ester solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for PI3Kα Degradation
This protocol describes how to assess the degradation of PI3Kα in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PI3Kα, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PI3Kα and p-AKT to the loading control and total AKT, respectively.
Experimental workflow for Western blot analysis.
Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound or DMSO to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.
PI3K/AKT/mTOR signaling pathway and this compound intervention.
Conclusion and Future Directions
This compound is a promising PI3Kα-selective PROTAC degrader with potent anti-proliferative activity in cancer cells. Its mechanism of action, which involves the catalytic degradation of PI3Kα, offers a potential therapeutic advantage over traditional kinase inhibitors. The data presented in this whitepaper provide a strong rationale for the further investigation of this compound as a potential anti-cancer therapeutic.
Future studies should focus on a more detailed characterization of this compound, including the determination of its DC₅₀ and Dₘₐₓ values in various cell lines, a comprehensive selectivity profile against other kinases, and in vivo efficacy and pharmacokinetic studies. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other PROTAC degraders targeting the PI3K/AKT/mTOR pathway.
References
The Emergence of HL-8: A Targeted Approach to PI3Kα Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The phosphatidylinositol 3-kinase alpha (PI3Kα) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent mutation and overactivation in various cancers have established it as a prime target for therapeutic intervention. While kinase inhibitors have shown clinical efficacy, challenges such as acquired resistance and off-target effects persist. A novel and promising strategy to overcome these limitations is targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs). This whitepaper provides a comprehensive technical overview of HL-8, a PROTAC designed to specifically degrade PI3Kα. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for key assays, offering a valuable resource for researchers and drug development professionals in the field of oncology and targeted therapeutics.
Introduction: The PI3Kα Signaling Pathway and the Rationale for Targeted Degradation
The PI3K signaling pathway is a fundamental intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2]. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to regulate diverse cellular processes such as cell growth, proliferation, survival, and metabolism.[3]
The gene encoding the p110α catalytic subunit of PI3Kα, PIK3CA, is one of the most frequently mutated oncogenes in human cancers, including breast, colorectal, and endometrial cancers.[2] These mutations often lead to constitutive activation of the PI3Kα pathway, driving tumorigenesis and conferring resistance to conventional therapies.
While small molecule inhibitors targeting the kinase activity of PI3Kα have been developed and have shown clinical utility, their efficacy can be limited by feedback mechanisms and the development of resistance. Targeted protein degradation using PROTACs offers a distinct and potentially more effective therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[4][5][6] By inducing the degradation of the entire PI3Kα protein, PROTACs can abrogate both its catalytic and non-catalytic functions, potentially leading to a more profound and durable inhibition of the signaling pathway and overcoming inhibitor resistance.
This compound: A VHL-Recruiting PI3Kα PROTAC Degrader
This compound is a PROTAC designed to specifically target the PI3Kα protein for degradation. It is composed of three key components: a ligand that binds to the PI3Kα protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[5]
Mechanism of Action
The mechanism of action of this compound follows the general principles of PROTAC-mediated protein degradation. By simultaneously binding to both PI3Kα and the VHL E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate PI3Kα. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the PI3Kα protein. This event-driven, catalytic process allows a single molecule of this compound to induce the degradation of multiple PI3Kα proteins.
References
- 1. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence Found for "HL-8" and its Effect on pAKT Levels
A comprehensive review of available scientific literature and research databases did not yield any specific information on a compound or molecule designated "HL-8" and its direct effects on phosphorylated AKT (pAKT) levels. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested is not possible at this time.
Searches for "this compound" in the context of AKT signaling pathways predominantly returned results related to "Hodgkin's Lymphoma" (often abbreviated as HL) or the well-characterized cytokine "Interleukin-8" (IL-8). While the PI3K/AKT pathway is a crucial signaling cascade in many cellular processes and is frequently studied in the context of cancer and immunology, there is no public data linking a specific entity named "this compound" to the modulation of pAKT.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its activation is initiated by various upstream signals, leading to the phosphorylation of AKT at key residues, including Serine 473 and Threonine 308, which is a hallmark of its activation. Dysregulation of this pathway is a common feature in many diseases, including cancer, making it a significant area of research for therapeutic development.[2][3]
Interleukin-8 (IL-8), a chemokine, has been shown to activate the PI3K/AKT pathway.[4][5] This activation can promote cell proliferation and survival.[5] For instance, studies have demonstrated that IL-8 can trigger downstream signaling cascades that involve AKT, contributing to processes like angiogenesis and inflammation.[5][6]
Given the lack of specific information for "this compound," it is possible that this is an internal compound designation not yet in the public domain, a less common synonym for a known molecule, or a misinterpretation of an abbreviation. Without further clarification on the nature of "this compound," a detailed technical guide on its specific effects on pAKT levels cannot be accurately generated.
For researchers, scientists, and drug development professionals interested in the modulation of pAKT levels, the general experimental approaches to assess the impact of a novel compound would include:
General Experimental Workflow for Assessing Compound Effect on pAKT
Below is a generalized workflow that could be adapted to study the effect of any new compound on pAKT levels.
Caption: Generalized workflow for studying a novel compound's effect on pAKT levels.
Hypothetical Signaling Pathway of a pAKT Modulator
The following diagram illustrates a hypothetical signaling pathway where a compound could potentially influence pAKT levels.
Caption: Potential points of intervention for a compound in the PI3K/AKT pathway.
Should more specific information regarding "this compound" become available, a detailed and accurate technical guide could be developed. We encourage researchers with proprietary information on "this compound" to utilize the general frameworks provided above to structure their internal documentation and research plans.
References
- 1. PI 3-Kinase/Akt Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 2. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 3. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of IL-8 via PI3K/Akt-dependent pathway is involved in leptin-mediated epithelial-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
HL-8: A Technical Guide to a VHL-Recruiting PI3Kα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of HL-8, a PROTAC specifically designed to induce the degradation of Phosphoinositide 3-kinase alpha (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of various cancers, making PI3Kα a critical target for therapeutic intervention. This compound offers a novel approach by not just inhibiting, but actively removing the PI3Kα protein, potentially leading to a more profound and durable therapeutic effect.
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to PI3Kα, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] This guide will detail the mechanism of action of this compound, present available quantitative data, provide comprehensive experimental protocols for its characterization, and include visualizations of its mechanism and associated experimental workflows.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between PI3Kα and the VHL E3 ubiquitin ligase. This proximity, orchestrated by this compound, leads to the poly-ubiquitination of PI3Kα by the E3 ligase complex. The poly-ubiquitin chain acts as a molecular tag, marking PI3Kα for recognition and subsequent degradation by the 26S proteasome. The degradation of PI3Kα disrupts the downstream signaling cascade, including the phosphorylation of AKT, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and a representative PI3Kα PROTAC degrader. This data is crucial for assessing the potency and efficacy of these molecules.
| Compound | Assay | Concentration | Result | Cell Lines | Citation |
| This compound | PI3Kα Kinase Inhibition | 1 nM | 49.75% inhibition | N/A (in vitro) | [1][2] |
| This compound | Cell Proliferation Inhibition (72h) | 10 µM | 72.18% inhibition | HT-29 | [1] |
| 50.30% inhibition | HCT-116 | [1] | |||
| 96.33% inhibition | HeLa | [1] | |||
| This compound | PI3Kα Degradation | 10 µM (2-24h) | Significant Degradation | HeLa | [1] |
| Compound | DC50 | Dmax | Cell Line | Citation |
| PROTAC PI3Kα degrader-1* | 0.08 µM | >90% | T47D | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot Analysis for PI3Kα Degradation
This protocol is designed to quantify the degradation of PI3Kα in cells treated with this compound.
References
Understanding the structure of HL-8
An in-depth analysis of the term "HL-8" reveals its application across diverse scientific and commercial domains. Primarily, in a biomedical context, this compound refers to a significant protein degrader with potential applications in cancer therapy. The term also identifies a crucial gene in the nematode Caenorhabditis elegans, a specific chemical ligand, and a human protein, among other designations. This guide will focus on the core structure and function of this compound as a PI3Kα PROTAC degrader, given its relevance to drug development professionals.
This compound is a protac (PROteolysis TArgeting Chimera) that specifically targets the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) for degradation.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of this compound, it is composed of a ligand for PI3Kα, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1]
Mechanism of Action
The primary function of this compound is to induce the degradation of PI3Kα.[1] This action, in turn, reduces the levels of phosphorylated AKT (pAKT), a key downstream effector in the PI3K signaling pathway.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy. By degrading PI3Kα, this compound effectively inhibits this signaling pathway, leading to its anticancer effects.
The mechanism of this compound can be visualized as a three-step process:
-
Ternary Complex Formation: this compound simultaneously binds to PI3Kα and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to PI3Kα.
-
Proteasomal Degradation: The polyubiquitinated PI3Kα is then recognized and degraded by the 26S proteasome.
References
In-depth Technical Guide on the Biological Activity and Targets of HL-8 Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biological activities and molecular targets of compounds referred to as "HL-8" in scientific literature. It is critical to note that "this compound" and its variations (HL8, HL-008) designate at least three distinct chemical entities with different mechanisms of action. This document is structured into three sections to address each molecule individually, presenting available quantitative data, experimental methodologies, and visual representations of their biological context.
Section 1: this compound, the PI3Kα PROTAC Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of a signaling pathway frequently dysregulated in cancer.
Biological Activity
This compound functions by simultaneously binding to PI3Kα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PI3Kα.[1][2][3][4] This targeted degradation effectively downregulates the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][3][4] The anticancer activity of this compound has been demonstrated in colon and cervical cancer cell lines.[1][2]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| PI3Kα Kinase Inhibition | - | 49.75% inhibition at 1 nM | [1][2] |
| Cell Proliferation Inhibition (72h) | HT-29 (Colon Cancer) | 72.18% inhibition at 10 µM | [1][2] |
| HCT-116 (Colon Cancer) | 50.30% inhibition at 10 µM | [1][2] | |
| HeLa (Cervical Cancer) | 96.33% inhibition at 10 µM | [1][2] | |
| PI3Kα Degradation | HeLa | Significant degradation at 10 µM (2-24h) | [1][2] |
| pAKT Reduction | HeLa | Significant reduction at 10 µM (2-24h) | [1][2] |
Signaling Pathway
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to target PI3Kα. This disrupts the PI3K/AKT signaling cascade.
Caption: Mechanism of this compound as a PI3Kα PROTAC degrader.
Experimental Protocols
Based on the available information, the key experiments to characterize this compound's activity would involve:
-
Western Blotting for PI3Kα Degradation and pAKT Levels:
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for PI3Kα, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies are used, and signals are detected using an enhanced chemiluminescence (ECL) system.
-
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: Cancer cell lines (HT-29, HCT-116, HeLa) are seeded in 96-well plates.
-
Treatment: After cell attachment, they are treated with various concentrations of this compound for 72 hours.
-
Reagent Addition: MTT reagent or CellTiter-Glo reagent is added to the wells.
-
Measurement: Absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Analysis: The percentage of cell proliferation inhibition is calculated relative to vehicle-treated control cells.
-
Caption: Experimental workflow for Western blot analysis.
Section 2: HL8, the Indolo[2,3-c]quinoline Derivative
HL8 is a member of the latonduine and indolo[2,3-c]quinoline class of compounds, which have been investigated for their antiproliferative properties.[5][6][7]
Biological Activity
HL8 exhibits antiproliferative activity in human colon adenocarcinoma cell lines and induces apoptosis.[5][6][7] A key finding is its selective inhibition of the PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5][6] It is important to note that its copper(II) complex, designated as 8 , shows a different kinase inhibitory profile, highlighting the significant impact of metal complexation on biological activity.[5][6]
Quantitative Data
| Parameter | Cell Line | Value (IC50) | Reference |
| Antiproliferative Activity | Colo205 (Doxorubicin-sensitive colon adenocarcinoma) | Low micromolar to sub-micromolar range | [5] |
| Colo320 (Multidrug-resistant colon adenocarcinoma) | Low micromolar to sub-micromolar range | [5] | |
| MRC-5 (Normal human embryonal lung fibroblast) | - | [5] | |
| Kinase Inhibition | PIM-1 | Selective Inhibition | [5][6] |
| Other kinases (panel of 50) | Not specified for HL8, but its Cu(II) complex 8 inhibits SGK-1, PKA, CaMK-1, GSK3β, and MSK1 | [5][6] |
Signaling Pathway
HL8's primary identified target is the PIM-1 kinase. Inhibition of PIM-1 can lead to apoptosis by affecting downstream substrates involved in cell survival.
Caption: HL8 targets the PIM-1 kinase signaling pathway.
Experimental Protocols
-
MTT Assay for Antiproliferative Activity:
-
Cell Culture: Colo205, Colo320, and MRC-5 cells are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of HL8 for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: IC50 values are calculated from the dose-response curves.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: Colo320 cells are treated with HL8 at its IC50 concentration for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Kinase Inhibition Assay:
-
Assay Format: A panel of kinases (e.g., 50 kinases) is used in an in vitro kinase assay format.
-
Reaction: Each kinase reaction is set up with its specific substrate, ATP, and the test compound (HL8) at a fixed concentration.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (32P-ATP) or fluorescence/luminescence-based assays.
-
Analysis: The percentage of kinase activity remaining in the presence of HL8 is calculated relative to a control reaction without the inhibitor.
-
Section 3: HL-008, the Neuroprotective Antioxidant
HL-008 is described as a potent antioxidant with neuroprotective effects, particularly in the context of ischemia-reperfusion injury.
Biological Activity
HL-008 has been shown to exert a neuroprotective effect in both in vitro and in vivo models of stroke.[7] Its mechanism of action is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress and inflammation in brain tissue.[7] This leads to a reduction in glial cell activation and inhibition of apoptosis in neuronal cells.[7]
Quantitative Data
| Parameter | Model | Effect of HL-008 | Reference |
| Cerebral Infarction Volume | Rat model of middle cerebral artery occlusion | Significantly reduced | [7] |
| Neurological Score | Rat model of middle cerebral artery occlusion | Improved | [7] |
| Oxidative Stress | In vitro (PC-12 cells) and in vivo | Alleviated | [7] |
| Inflammation | In vivo | Alleviated | [7] |
| Glial Cell Activation | In vivo | Reduced | [7] |
| Apoptosis | In vivo | Inhibited | [7] |
Biological Relationship
HL-008's antioxidant activity is central to its neuroprotective effects in the context of ischemia-reperfusion injury.
Caption: Logical flow of HL-008's neuroprotective action.
Experimental Protocols
-
In Vitro Oxidative Stress Model:
-
Cell Culture: PC-12 cells are cultured and differentiated into a neuronal phenotype.
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂).
-
Treatment: Cells are pre-treated with HL-008 before H₂O₂ exposure.
-
MTT Assay for Cell Viability: Cell viability is assessed using the MTT assay to determine the protective effect of HL-008.
-
-
In Vivo Ischemia-Reperfusion Model (Middle Cerebral Artery Occlusion - MCAO):
-
Animal Model: An MCAO model is established in rats.
-
Treatment: HL-008 is administered to the rats.
-
Infarct Volume Measurement: After a period of reperfusion, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neurological Scoring: Neurological deficits are assessed using a standardized scoring system.
-
Histology and Immunofluorescence: Brain sections are analyzed by Hematoxylin and Eosin (H&E) staining for morphology and by immunofluorescence for markers of apoptosis, inflammation, and glial activation.
-
Western Blotting: Brain tissue lysates are analyzed by Western blot for proteins involved in oxidative stress and apoptosis signaling pathways.
-
This guide summarizes the currently available technical information on the biological activities of three distinct compounds designated as this compound, HL8, and HL-008. For more detailed protocols and a complete quantitative dataset, consulting the primary research articles cited is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Antiproliferative Latonduine and Indolo[2,3-c]quinoline Derivatives: Complex Formation with Copper(II) Markedly Changes the Kinase Inhibitory Profile - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of HL-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary efficacy studies on HL-8, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Phosphoinositide 3-kinase alpha (PI3Kα). The data presented herein demonstrates the potential of this compound as an anti-cancer agent, particularly for colon and cervical cancers. This document outlines the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways affected by this compound.
Quantitative Efficacy Data
The anti-cancer activity of this compound has been evaluated through its ability to inhibit PI3Kα kinase activity and reduce the proliferation of various cancer cell lines. The key quantitative findings are summarized below.
| Efficacy Parameter | Target/Cell Line | Concentration | Duration | Result |
| Kinase Inhibition | PI3Kα | 1 nM | Not Specified | 49.75% inhibition |
| Cell Proliferation | HT-29 (Colon Cancer) | 10 µM | 72 hours | 72.18% inhibition |
| HCT-116 (Colon Cancer) | 10 µM | 72 hours | 50.30% inhibition | |
| Hela (Cervical Cancer) | 10 µM | 72 hours | 96.33% inhibition |
Mechanism of Action: PI3Kα Degradation
This compound is a PROTAC that promotes the ubiquitination and subsequent proteasomal degradation of PI3Kα. This targeted degradation leads to a reduction in the levels of phosphorylated AKT (pAKT), a key downstream effector in the PI3K signaling pathway, thereby inhibiting cancer cell growth and proliferation. Studies in Hela cells have shown that treatment with 10 µM of this compound for 2-24 hours significantly degrades PI3Kα and reduces pAKT levels[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for evaluating its efficacy.
Caption: Mechanism of action of this compound as a PI3Kα PROTAC degrader.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
The following are detailed protocols for key experiments cited in the preliminary studies of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the inhibitory effect of this compound on the proliferation of HT-29, HCT-116, and Hela cells.
Materials:
-
HT-29, HCT-116, or Hela cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., up to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Western Blot for PI3Kα Degradation and pAKT Levels
This protocol is for assessing the degradation of PI3Kα and the reduction of pAKT in Hela cells treated with this compound.
Materials:
-
Hela cells
-
Complete growth medium
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PI3Kα, anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate Hela cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 10 µM of this compound or vehicle control for various time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of PI3Kα and pAKT.
References
Methodological & Application
Application Notes and Protocols for HL-60 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a cornerstone model in hematology and cancer research.[1][2][3] These cells grow in suspension and exhibit a promyelocytic morphology.[1][2] A key characteristic of the HL-60 cell line is its ability to be induced to differentiate into various myeloid lineages, including granulocytes, monocytes, and macrophages, making it an invaluable tool for studying cellular differentiation, hematopoiesis, and the effects of potential therapeutic agents.[2][3][4] This document provides detailed protocols for the routine culture, differentiation, and analysis of HL-60 cells.
Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Promyelocytic Leukemia |
| Morphology | Lymphoblastic |
| Growth Properties | Suspension |
| Origin | Human, Peripheral Blood |
| Disease | Acute Promyelocytic Leukemia |
| Doubling Time | Approximately 36-48 hours |
| Biosafety Level | BSL-1 |
Quantitative Data Summary
Cell Culture Parameters
| Parameter | Recommended Value |
| Seeding Density (from frozen) | 1.0 - 2.0 x 10^5 viable cells/mL |
| Seeding Density (subculture) | 1.0 x 10^5 viable cells/mL |
| Maintenance Density | 1 x 10^5 to 1 x 10^6 viable cells/mL |
| Maximum Cell Density | Do not exceed 1 x 10^6 cells/mL |
| Subculture Interval | Every 2-3 days |
Differentiation Induction
| Inducing Agent | Concentration | Differentiated Phenotype |
| Dimethyl Sulfoxide (DMSO) | 1.25% - 1.5% (v/v) | Granulocyte-like |
| All-trans Retinoic Acid (ATRA) | 1 µM | Granulocyte-like |
| 1,25-dihydroxyvitamin D3 | Varies | Monocyte/Macrophage-like |
| Phorbol 12-myristate 13-acetate (PMA) | Varies | Monocyte/Macrophage-like |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HL-60 cells (e.g., ATCC CCL-240)
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium[5]
-
Fetal Bovine Serum (FBS), not heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin (optional)
-
Sterile cell culture flasks (e.g., T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2, humidified atmosphere)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Complete Growth Medium:
-
IMDM or RPMI-1640
-
20% Fetal Bovine Serum
-
(Optional) 2.5 mM L-glutamine
-
(Optional) 1% Penicillin-Streptomycin
Protocol for Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.[1]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.[6]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
Protocol for Subculturing:
-
Aseptically transfer the cell suspension to a sterile centrifuge tube.
-
Determine the viable cell density using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 1 x 10^5 viable cells/mL.[7]
-
Distribute the cell suspension into new, labeled culture flasks.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days by adding fresh medium or by centrifugation and resuspension in fresh medium.
Differentiation of HL-60 Cells into Granulocyte-like Cells
Materials:
-
HL-60 cells in logarithmic growth phase
-
Complete growth medium
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
All-trans Retinoic Acid (ATRA), cell culture grade
-
Sterile culture flasks or plates
Protocol using DMSO:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in complete growth medium.
-
Add DMSO to a final concentration of 1.25% - 1.5% (v/v).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 humidified incubator.
-
Monitor the cells daily for morphological changes indicative of granulocytic differentiation (e.g., nuclear segmentation, appearance of granules).
-
Assess differentiation by methods such as Wright-Giemsa staining, flow cytometry for surface markers (e.g., CD11b), or functional assays (e.g., phagocytosis, oxidative burst).
Protocol using ATRA:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in complete growth medium.
-
Add ATRA to a final concentration of 1 µM. Protect from light as ATRA is light-sensitive.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 humidified incubator.
-
Monitor and assess differentiation as described for the DMSO protocol. A combined treatment with ATRA and DMSO for 5 days can also lead to complete differentiation.[8]
Cell Viability Assay (Trypan Blue Exclusion)
Materials:
-
HL-60 cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipette and tips
Protocol:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell viability and density using the following formulas:
-
Viable cells/mL = (Average number of viable cells per large square) x Dilution factor x 10^4
-
Total cells/mL = (Average number of total cells per large square) x Dilution factor x 10^4
-
% Viability = (Number of viable cells / Number of total cells) x 100
-
Signaling Pathways in HL-60 Cells
The proliferation and differentiation of HL-60 cells are regulated by complex signaling networks. Two of the most critical pathways are the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. In HL-60 cells, activation of the PI3K/Akt pathway can promote cell cycle progression.[9] Inhibition of this pathway can be a target for inducing apoptosis in leukemia cells.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in a wide range of cellular processes, including differentiation. Sustained activation of the Raf/MEK/ERK cascade is a key feature of ATRA-induced differentiation in HL-60 cells.[10]
Note on SU-DHL-8 Cell Line
For researchers interested in B-cell lymphoma, the SU-Dthis compound cell line is a relevant model.[11] It is derived from a patient with diffuse large B-cell lymphoma and grows in suspension.[11] The doubling time for SU-Dthis compound cells is approximately 48-72 hours.[11][12] The recommended culture medium is RPMI-1640 supplemented with 10% or 20% FBS.[11] Subculturing is performed by maintaining cell densities between 0.3 x 10^6 and 2.5 x 10^6 cells/mL.[11]
References
- 1. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 2. HL60 - Wikipedia [en.wikipedia.org]
- 3. HL60 | Culture Collections [culturecollections.org.uk]
- 4. HL-60 Cells [cytion.com]
- 5. HL-60 Cell Complete Medium - Elabscience® [elabscience.com]
- 6. wiki.digiomics.com [wiki.digiomics.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The phosphoinositide 3-kinase/Akt pathway regulates cell cycle progression of HL60 human leukemia cells through cytoplasmic relocalization of the cyclin-dependent kinase inhibitor p27(Kip1) and control of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. Cellosaurus cell line SU-Dthis compound (CVCL_2207) [cellosaurus.org]
Application Notes and Protocols for Interleukin-8 (IL-8) in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Interleukin-8 (IL-8)
Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a crucial role in the tumor microenvironment.[1] It is a member of the CXC chemokine family and is known to be a potent chemoattractant for neutrophils and other immune cells.[1][2] IL-8 exerts its biological effects by binding to two G protein-coupled receptors, CXCR1 and CXCR2.[1][3] Elevated expression of IL-8 and its receptors is observed in various cancer cells and is associated with promoting angiogenesis, increasing proliferation and survival of cancer cells, and enhancing cell migration and metastasis.[1][4] Consequently, targeting IL-8 signaling presents a promising therapeutic strategy in cancer treatment.[1][2]
IL-8 Signaling Pathways
Upon binding to its receptors, CXCR1 and CXCR2, IL-8 activates multiple downstream intracellular signaling cascades. These pathways are critical for the diverse cellular responses induced by IL-8, including cell proliferation, survival, and migration. The primary signaling pathways activated by IL-8 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
Activation of these pathways leads to the regulation of various transcription factors that control the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.[1]
Figure 1: Simplified IL-8 signaling pathway leading to cellular responses.
Application Note 1: IL-8 Quantification using ELISA
Introduction
Quantifying the secretion of IL-8 from cells in culture is essential for understanding its role in various biological processes, including inflammation and cancer progression. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for measuring the concentration of IL-8 in cell culture supernatants.[5]
Experimental Protocol: IL-8 ELISA
This protocol is a general guideline for a sandwich ELISA.
Materials:
-
IL-8 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Samples and Standards: Prepare serial dilutions of the IL-8 standard. Add 100 µL of samples (cell culture supernatants) and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Dilute the biotinylated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step.
-
Add Substrate: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-8 in the samples.
Quantitative Data
| Cell Line | Treatment | IL-8 Concentration (ng/mL / 10^6 cells) | Time Point | Citation |
| H23 (NSCLC) | None (constitutive) | 3.97 ± 1.2 | 24 h | [6] |
| H23 (NSCLC) | None (constitutive) | 21.62 ± 1.8 | 48 h | [6] |
| H23 (NSCLC) | None (constitutive) | 56.82 ± 0.9 | 72 h | [6] |
| H522 (NSCLC) | None (constitutive) | 1.97 ± 2.2 | 24 h | [6] |
| H522 (NSCLC) | None (constitutive) | 12.54 ± 2.8 | 48 h | [6] |
| H522 (NSCLC) | None (constitutive) | 27.54 ± 1.5 | 72 h | [6] |
Application Note 2: Cell Proliferation Assay
Introduction
IL-8 has been shown to promote the proliferation of various cancer cell types.[5][7] Cell proliferation can be assessed using various colorimetric assays, such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which measure the metabolic activity of viable cells.
Experimental Protocol: CCK-8 Proliferation Assay
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Recombinant human IL-8
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of recombinant human IL-8 (e.g., 0, 20, 40, 60, 80 ng/mL).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add CCK-8: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.
Figure 2: Workflow for a cell proliferation assay using CCK-8.
Quantitative Data
| Cell Line | IL-8 Concentration (ng/mL) | Effect on Proliferation | Citation |
| HeLa | 40, 60, 80 | Markedly enhanced | [5] |
| HeLa | 60 | Maximum proliferation observed | [5] |
Application Note 3: Cell Migration Assay
Introduction
A key function of IL-8 is its ability to induce chemotaxis, or the directed migration of cells.[8] In the context of cancer, IL-8-induced migration is a critical step in invasion and metastasis.[9] In-vitro cell migration can be assessed using assays such as the wound healing (scratch) assay or the transwell (Boyden chamber) assay.
Experimental Protocol: Wound Healing (Scratch) Assay
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Recombinant human IL-8
-
Serum-free cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to confluence.
-
Create Scratch: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with serum-free medium containing the desired concentration of IL-8 (e.g., 100 ng/mL). Include an untreated control.
-
Image Acquisition: Immediately acquire images of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C.
-
Image Acquisition: Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.
Quantitative Data
| Cell Line | IL-8 Concentration (ng/mL) | Assay Type | Observation | Citation |
| EA.Hy926 (endothelial) | 100 | Scratch-wound | Increased migration distance at 2, 4, and 6 hours | [10] |
| Huh-7 and HepG2 (liver cancer) | Not specified | Wound healing | Increased wound healing activity | [9] |
| SKOV3 (ovarian cancer) | 50 | Wound scratch | Increased cell migration | [8] |
Application Note 4: Angiogenesis Assay
Introduction
IL-8 is a known pro-angiogenic factor, promoting the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] In-vitro angiogenesis can be modeled using assays such as the endothelial cell tube formation assay on Matrigel.
Experimental Protocol: Tube Formation Assay
Materials:
-
Matrigel
-
24-well or 48-well cell culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Recombinant human IL-8
-
Endothelial cell growth medium
-
Microscope with a camera
Procedure:
-
Coat Plate: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well or 48-well plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of IL-8 (e.g., 0.5, 0.8, 1.0 ng/mL).
-
Incubation: Seed the HUVECs onto the Matrigel-coated wells. Incubate for 4-18 hours at 37°C.
-
Image Acquisition: Observe and photograph the formation of capillary-like structures (tubes) using a microscope.
-
Data Analysis: Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points.
Quantitative Data
| Cell Line | IL-8 Concentration (ng/mL) | Assay Type | Observation | Citation |
| HUVECs | 0.5, 0.8, 1.0 | Tube formation | Significantly promoted tube formation | [11] |
Application Note 5: Apoptosis Assay
Introduction
IL-8 has been shown to inhibit apoptosis in some cancer cell lines, thereby promoting cell survival.[12] Apoptosis can be detected and quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Recombinant human IL-8
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of IL-8 (e.g., 10, 30, 50 µg/L) for a specified duration (e.g., 3 days). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Figure 3: General workflow for an Annexin V/PI apoptosis assay.
Quantitative Data
| Cell Line | IL-8 Concentration (µg/L) | Effect on Apoptosis | Citation |
| PC-3 (prostate cancer) | 10, 30, 50 | Decreased number of apoptotic cells | [12] |
| DU-145 (prostate cancer) | 10, 30, 50 | Decreased number of apoptotic cells | [12] |
References
- 1. Recombinant Human IL-8 - Leinco Technologies [leinco.com]
- 2. researchgate.net [researchgate.net]
- 3. Divergent induction of apoptosis and IL-8 secretion in HT-29 cells in response to TNF-alpha and ligation of Fas antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Human IL-8 [bdbiosciences.com]
- 5. IL-8 is upregulated in cervical cancer tissues and is associated with the proliferation and migration of HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Interleukin-8 is associated with proliferation, migration, angiogenesis and chemosensitivity in vitro and in vivo in colon cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of targeted silencing of IL-8 on in vitro migration and invasion of SKOV3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro induction of interleukin-8 by SARS-CoV-2 Spike protein is inhibited in bronchial epithelial IB3-1 cells by a miR-93-5p agomiR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin‐8 is associated with proliferation, migration, angiogenesis and chemosensitivity in vitro and in vivo in colon cancer cell line models | Semantic Scholar [semanticscholar.org]
- 11. Induction of interleukin-8 secretion and apoptosis in bronchiolar epithelial cells by Fas ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Interleukin-8 (IL-8) Treatment of HT-29 and HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8), a member of the CXC chemokine family, is a key mediator of inflammation and is increasingly recognized for its multifaceted role in cancer progression. In the context of human colon adenocarcinoma (HT-29) and cervical cancer (HeLa) cell lines, IL-8 signaling does not act as a cytotoxic agent but rather as a promoter of cell survival, proliferation, and migration. These application notes provide a summary of the effects of IL-8 treatment on HT-29 and HeLa cells and detailed protocols for studying these effects. The information presented here is intended to guide research into the mechanisms of cancer progression and the development of novel therapeutic strategies that may involve the inhibition of IL-8 signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of IL-8 treatment on HT-29 and HeLa cells based on published research.
Table 1: Effect of IL-8 on HT-29 Cell Apoptosis
| Treatment | Apoptosis Marker | Observation | Quantitative Data Source |
| IL-8 | Apoptosis Inhibition | IL-8 production, stimulated by TNF-α, is associated with the inhibition of apoptosis. The signaling is mediated through NF-κB and PI3K/Akt pathways. | [1] |
| IL-8 | Chemoresistance | Overexpression of IL-8 in colon cancer cells leads to significant resistance to oxaliplatin. | [2] |
| IL-8 | Bcl-2 Family Proteins | IL-8 signaling can lead to the up-regulation of anti-apoptotic genes, including Bcl-2. | [3] |
Table 2: Effect of IL-8 on HeLa Cell Proliferation and Gene Expression
| IL-8 Concentration | Proliferation (Absorbance at 450 nm) | Key Gene Expression Changes | Quantitative Data Source |
| 0 ng/mL (Control) | Baseline | Baseline | [4] |
| 40 ng/mL | Increased | Upregulation of IL-8RA, IL-8RB, and ERK | [4] |
| 60 ng/mL | Peak Proliferation (Absorbance: 1.341±0.056) | Upregulation of IL-8RA, IL-8RB, and ERK; Downregulation of NUMB | [4] |
| 80 ng/mL | Slightly decreased from peak, but still elevated | Not specified | [4] |
Experimental Protocols
Assessment of Anti-Apoptotic Effects of IL-8 in HT-29 Cells
a. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying the anti-apoptotic effect of IL-8 on HT-29 cells, particularly in the presence of a pro-apoptotic stimulus.
Materials:
-
HT-29 cells
-
Recombinant Human IL-8
-
Pro-apoptotic agent (e.g., TNF-α in combination with IFN-γ, or a chemotherapeutic drug like oxaliplatin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer (10 mM Hepes/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of IL-8 for 24 hours.
-
Induce apoptosis by adding a pro-apoptotic agent and incubate for the recommended duration. Include appropriate controls (untreated, IL-8 alone, pro-apoptotic agent alone).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
b. Western Blot for Bcl-2 and Bax Expression
This protocol is to determine the effect of IL-8 on the expression of pro- and anti-apoptotic proteins.
Materials:
-
HT-29 cells treated with IL-8
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated HT-29 cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Assessment of Proliferative Effects of IL-8 in HeLa Cells
a. Cell Proliferation Assay (CCK-8)
This protocol measures the effect of IL-8 on the proliferation of HeLa cells.
Materials:
-
HeLa cells
-
Recombinant Human IL-8
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of IL-8 (e.g., 0, 40, 60, 80 ng/mL) for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
b. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of IL-8 on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells treated with IL-8
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated HeLa cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
IL-8 Pro-Survival Signaling in HT-29 Cells
In HT-29 cells, IL-8 is involved in a pro-survival signaling cascade that is primarily mediated through the PI3K/Akt and NF-κB pathways. This leads to the expression of anti-apoptotic proteins and contributes to chemoresistance.
Caption: IL-8 pro-survival signaling in HT-29 cells.
IL-8 Proliferative Signaling in HeLa Cells
In HeLa cells, IL-8 stimulates proliferation through the activation of the MAPK/ERK pathway, which can lead to the upregulation of proteins involved in cell cycle progression, such as Cyclin D1.
Caption: IL-8 proliferative signaling in HeLa cells.
Experimental Workflow: Apoptosis Analysis
The following diagram illustrates the general workflow for analyzing the anti-apoptotic effects of IL-8.
Caption: Workflow for apoptosis analysis.
Experimental Workflow: Cell Cycle Analysis
The following diagram illustrates the general workflow for analyzing the effects of IL-8 on the cell cycle.
Caption: Workflow for cell cycle analysis.
References
- 1. Tumor Necrosis Factor Alpha-Induced Interleukin-8 Production via NF-κB and Phosphatidylinositol 3-Kinase/Akt Pathways Inhibits Cell Apoptosis in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of p21Waf1/Cip1 and cyclin D1 is increased in butyrate-resistant HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-8 is upregulated in cervical cancer tissues and is associated with the proliferation and migration of HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HL-8 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
HL-8 is a PROTAC designed to target the catalytic alpha subunit of phosphoinositide 3-kinase (PI3Kα) for degradation.[1] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By degrading PI3Kα, this compound offers a compelling strategy to downregulate this oncogenic pathway. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed protocols for its application in cancer research.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to PI3Kα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both PI3Kα and VHL, this compound facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate PI3Kα. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the PI3Kα protein. This targeted degradation leads to the inhibition of the downstream AKT signaling pathway, resulting in anti-proliferative effects in cancer cells.[1]
Quantitative Data
The following tables summarize the quantitative data available for this compound and a comparable PI3Kα PROTAC degrader. While specific DC50 and Dmax values for this compound are not publicly available, the provided data demonstrates its potent inhibitory and anti-proliferative activities.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration | Result |
| PI3Kα Kinase Inhibition | - | 1 nM | 49.75% inhibition[1] |
| Cell Proliferation | HT-29 (Colon Cancer) | 10 µM (72 h) | 72.18% inhibition[1] |
| Cell Proliferation | HCT-116 (Colon Cancer) | 10 µM (72 h) | 50.30% inhibition[1] |
| Cell Proliferation | HeLa (Cervical Cancer) | 10 µM (72 h) | 96.33% inhibition[1] |
| PI3Kα Degradation | HeLa | 10 µM (2-24 h) | Significant degradation[1] |
| pAKT Reduction | HeLa | 10 µM (2-24 h) | Significant reduction[1] |
Table 2: Performance of a Reference PI3Kα PROTAC Degrader
| Compound | Target | DC50 | E3 Ligase | Cell Line |
| PROTAC PI3Kα degrader-1 | PI3Kα | 0.08 µM[2][3] | CRBN | T47D (Breast Cancer)[2][3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Western Blot Analysis of PI3Kα Degradation
This protocol describes the detection and quantification of PI3Kα and phosphorylated AKT (pAKT) levels in cells treated with this compound.
Materials:
-
This compound
-
Cell lines (e.g., HeLa, HT-29, HCT-116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PI3Kα, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PI3Kα and pAKT levels to the loading control and the total AKT levels, respectively. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, HT-29, HCT-116)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 3: Proteomics Analysis for Target Selectivity
This protocol outlines a general workflow for a mass spectrometry-based proteomics experiment to assess the selectivity of this compound and identify potential off-target effects.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Cleanup: Desalt and concentrate the peptides using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins that are significantly up- or downregulated. This will reveal the on-target degradation of PI3Kα and any potential off-target degradation events.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following HL-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HL-8 is an investigational small molecule inhibitor targeting key signaling pathways implicated in tumorigenesis and cell proliferation. Understanding the molecular effects of this compound is crucial for its development as a potential therapeutic agent. Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression levels within a cell. This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on target protein expression and downstream signaling cascades in cultured cells. By quantifying the changes in specific protein levels, researchers can elucidate the mechanism of action of this compound and evaluate its efficacy.
Key Signaling Pathways Affected by this compound
This compound is hypothesized to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. Inhibition of EGFR is expected to downstream affect the Ras/MAPK and PI3K/AKT signaling cascades, leading to decreased cell proliferation and survival. Western blot analysis can be employed to measure the expression and phosphorylation status of key proteins in these pathways.
Application Notes and Protocols: Targeting the IL-8 Pathway in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a pivotal role in the tumor microenvironment.[1][2] Elevated levels of IL-8 are associated with cancer progression, metastasis, angiogenesis, and the development of resistance to various chemotherapy agents.[1] Consequently, targeting the IL-8 signaling pathway presents a promising strategy to enhance the efficacy of conventional cancer therapies. These application notes provide a comprehensive overview and detailed protocols for studying the combination of IL-8 pathway inhibitors with standard chemotherapeutic agents.
The IL-8 signaling cascade is primarily mediated through two G-protein coupled receptors, CXCR1 and CXCR2.[3] Inhibition of this pathway, either by targeting IL-8 itself or its receptors, has been shown in preclinical studies to sensitize cancer cells to chemotherapy. This document outlines the rationale, experimental design, and methodologies for evaluating the synergistic potential of combining IL-8 pathway inhibition with agents such as doxorubicin (B1662922), cisplatin (B142131), and paclitaxel.
Mechanism of Action: IL-8 in Chemoresistance
IL-8 contributes to chemoresistance through various mechanisms, including the upregulation of anti-apoptotic proteins and drug efflux pumps. A key signaling pathway activated by IL-8 is the NF-κB pathway, which in turn can upregulate the expression of anti-apoptotic proteins like Bcl-2 and the multidrug resistance protein 1 (MDR1).[4] By inhibiting the IL-8 pathway, it is possible to downregulate these resistance mechanisms and restore cancer cell sensitivity to chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced bioinformatic analysis and pathway prediction of NSCLC cells upon cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IL8 as a sequential therapy strategy to overcome chemotherapy resistance in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-8 regulates the doxorubicin resistance of colorectal cancer cells via modulation of multidrug resistance 1 (MDR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo Application of HL-8 in Mouse Models: Application Notes and Protocols
For Research Use Only.
Introduction
HL-8 is a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic development.[1][2][3][4] These application notes provide detailed protocols for the in-vivo use of this compound in preclinical mouse models to evaluate its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics. The methodologies described are based on established protocols for well-characterized pan-PI3K inhibitors.[4][5]
Mechanism of Action
This compound inhibits the catalytic activity of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][6] By blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), this compound prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][4] This leads to the inhibition of the downstream mTOR signaling pathway, ultimately resulting in decreased cell proliferation and survival. The tumor suppressor PTEN is the primary negative regulator of this pathway.[1][3]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | Value (nM) |
| IC50 p110α | 3 |
| IC50 p110β | 33 |
| IC50 p110δ | 3 |
| IC50 p110γ | 75 |
| Data is representative of a typical pan-PI3K inhibitor and should be confirmed for each specific batch of this compound.[1][6] |
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| U87MG | Glioblastoma | 150 mg/kg, daily, oral | 98% |
| IGROV1 | Ovarian Cancer | 150 mg/kg, daily, oral | 80% |
| 143B (orthotopic) | Osteosarcoma | 100 mg/kg, daily, oral | Significant reduction in tumor size |
| This data is based on studies with pictilisib (B1683980) (GDC-0941), a well-characterized pan-PI3K inhibitor.[1][7] Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific model. |
| Parameter | Value |
| Tmax (oral) | ~2 hours |
| Oral Bioavailability | ~78% |
| Clearance | High (~64 mL/min/kg) |
| Volume of Distribution | ~2.5 L/kg |
| Pharmacokinetic parameters can vary between different mouse strains and formulations.[8] These values are based on pictilisib (GDC-0941) and should be determined experimentally for this compound. |
Experimental Protocols
Objective: To establish solid tumors in immunocompromised mice from human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., U87MG, IGROV1)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (optional)
-
Syringes and needles
Protocol:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 107 to 1 x 108 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel® to enhance tumor take rate and growth.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice regularly for tumor formation. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
Objective: To treat tumor-bearing mice with this compound to assess its anti-tumor activity.
Materials:
-
This compound compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, NMP/PEG300)
-
Oral gavage needles
-
Animal balance
Protocol:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration. The formulation will depend on the physicochemical properties of this compound.
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer this compound to the mice via oral gavage at the predetermined dosing schedule (e.g., daily).
-
A control group of mice should receive the vehicle only.
-
Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.
Objective: To evaluate the effect of this compound on tumor growth.
Materials:
-
Calipers
-
Animal balance
Protocol:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Record the body weight of each mouse at the same frequency.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Figure 2: A typical experimental workflow for an in-vivo xenograft study.
Objective: To confirm target engagement by assessing the inhibition of the PI3K pathway in tumor tissue.
Materials:
-
Tumor tissue samples from treated and control mice
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize tumor tissue samples in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A significant decrease in the levels of p-AKT and p-S6 in the this compound treated group compared to the control group indicates target engagement.[1][5]
Conclusion
These application notes provide a comprehensive framework for the preclinical in-vivo evaluation of this compound, a pan-PI3K inhibitor. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data on the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in mouse models. It is recommended to perform preliminary dose-range finding and toxicity studies before commencing large-scale efficacy experiments. Careful experimental design and execution are crucial for the successful translation of preclinical findings into clinical development.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 7. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Interleukin-8 (IL-8) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with Interleukin-8 (IL-8), a key chemokine implicated in cancer progression.[1][2][3] The methodologies described herein are foundational for studying the effects of IL-8 on cell proliferation, survival, and cytotoxicity.
Introduction to IL-8 and Cell Viability
Interleukin-8 (IL-8), a member of the CXC chemokine family, is a critical signaling molecule involved in inflammation, angiogenesis, and tumorigenesis.[1][3][4] It exerts its effects by binding to the G protein-coupled receptors, CXCR1 and CXCR2, on the surface of target cells.[1][4][5] This interaction triggers a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and phospholipase C (PLC)/protein kinase C (PKC) pathways.[5][6][7] These signaling events can ultimately influence cell proliferation, survival, and migration, making the assessment of cell viability a crucial step in understanding the biological impact of IL-8.[1][7]
Commonly employed cell viability assays include the trypan blue exclusion assay, which distinguishes between viable and non-viable cells based on membrane integrity, and metabolic assays like the MTT assay, which measure the metabolic activity of viable cells.[8][9][10]
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
The trypan blue exclusion assay is a simple and rapid method for quantifying cell viability.[8][10] The principle of this assay is that viable cells with intact cell membranes will exclude the trypan blue dye, while non-viable cells with compromised membranes will take up the dye and appear blue.[8][11][12]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)[10]
-
Cell suspension treated with IL-8 and untreated control
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
-
Centrifuge
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of IL-8 for the desired duration. Include an untreated control group.
-
For adherent cells, wash with PBS and detach using trypsin. Resuspend the cells in a known volume of complete culture medium. For suspension cells, gently resuspend the cell pellet.
-
-
Staining:
-
Counting:
-
Carefully load 10 µL of the cell-trypan blue mixture into the chamber of a clean hemocytometer.
-
Under a light microscope at low magnification, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculation:
-
Cell Viability (%):
-
% Viability = (Number of viable cells / Total number of cells) x 100[8]
-
-
Viable Cell Concentration:
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10^4
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9][13] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
96-well flat-bottom microplate
-
Cells of interest
-
Complete culture medium
-
IL-8 stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
Multichannel pipette
Protocol:
-
Cell Seeding:
-
IL-8 Treatment:
-
Prepare serial dilutions of IL-8 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of IL-8. Include wells with medium only (blank) and cells with medium but no IL-8 (untreated control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Cell Viability (%):
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Example Data Summary from Trypan Blue Exclusion Assay
| IL-8 Concentration (ng/mL) | Total Cells Counted | Viable Cells Counted | Non-viable Cells Counted | % Cell Viability |
| 0 (Control) | 500 | 485 | 15 | 97.0% |
| 10 | 490 | 470 | 20 | 95.9% |
| 50 | 480 | 450 | 30 | 93.8% |
| 100 | 460 | 410 | 50 | 89.1% |
Table 2: Example Data Summary from MTT Assay
| IL-8 Concentration (ng/mL) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.18 ± 0.06 | 94.4% |
| 50 | 1.05 ± 0.05 | 84.0% |
| 100 | 0.88 ± 0.07 | 70.4% |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Trypan Blue Exclusion Assay.
Caption: Workflow for the MTT Cell Viability Assay.
IL-8 Signaling Pathway
Caption: Simplified IL-8 Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Interleukin-8: a Chemokine at the Intersection of Cancer Plasticity, Angiogenesis, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of interleukin-8 and its receptors in gliomagenesis and tumoral angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Signaling pathways involved in IL-8-dependent activation of adhesion through Mac-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. revvity.com [revvity.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchhub.com [researchhub.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HL-8 Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are using the small molecule HL-8 and encountering stability issues in solution. The following guides and frequently asked questions (FAQs) provide detailed information to help you troubleshoot and resolve these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PI3Kα PROTAC (Proteolysis Targeting Chimera) degrader. It functions by promoting the ubiquitination and subsequent degradation of the PI3Kα (Phosphoinositide 3-kinase alpha) protein. This degradation leads to a reduction in the levels of phosphorylated AKT (pAKT), a key downstream component of the PI3K signaling pathway.[1] Due to its activity on this critical pathway, this compound has shown anticancer properties against colon and cervical cancer cell lines.[1] Compounds containing an imidazole (B134444) ring, a core component of this compound's structure, are known to target various elements within cancer signaling pathways, including kinases.[2][3]
Q2: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
Precipitation of a small molecule like this compound from an aqueous solution is a common issue and can stem from several factors:
-
Poor Aqueous Solubility: this compound is a complex organic molecule and likely has low intrinsic solubility in aqueous buffers. When diluting a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous medium, the compound can crash out if its solubility limit is exceeded.
-
Incorrect Solvent for Stock Solution: While DMSO is a common choice for dissolving hydrophobic compounds, the quality and dryness of the solvent are crucial. DMSO is hygroscopic and can absorb water, which may reduce the solubility of your compound over time.[4]
-
Degradation to an Insoluble Product: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.
Q3: I'm observing a loss of this compound activity in my cell-based assays over time. What are the likely causes of this instability?
Loss of activity is a strong indicator of compound degradation. For a molecule with this compound's structure, the primary degradation pathways in an aqueous solution are likely:
-
Hydrolysis: The presence of functional groups such as amides and esters (within the azetidine (B1206935) ring) in this compound's structure makes it susceptible to hydrolysis, which is the cleavage of these bonds by water. This process can be catalyzed by acidic or basic conditions, making the pH of your buffer a critical factor.[5][6]
-
Oxidation: The electron-rich heterocyclic rings (imidazole and furan) in this compound can be sensitive to oxidation.[5] Dissolved oxygen in your buffers, as well as exposure to light, can promote oxidative degradation.[5]
Q4: How can I improve the stability of my this compound solutions?
Several strategies can be employed to enhance the stability of this compound in your experimental solutions:
-
pH Optimization: If hydrolysis is the suspected cause of degradation, adjusting the pH of your buffer to a range where this compound is more stable can be effective.[5] This typically requires performing a pH stability profile experiment.
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to your final solution can improve both solubility and stability. It's crucial to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid off-target effects in biological assays.[5]
-
Addition of Antioxidants: If oxidation is a concern, consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffers to protect this compound from oxidative damage.[5]
-
Proper Storage: Store stock solutions of this compound in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] Protect solutions from light, especially if photolysis is a potential issue.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in stock solution (e.g., in DMSO) upon storage. | Poor solubility at the stored concentration.Compound degradation to an insoluble product.Absorption of water into the DMSO stock. | Prepare a more dilute stock solution.Use a different, high-purity anhydrous solvent.Analyze the precipitate to determine if it is the parent compound or a degradant.Store in small, single-use aliquots to minimize exposure to air and moisture. |
| Precipitate forms immediately upon dilution into aqueous buffer. | Low aqueous solubility of this compound.Final concentration exceeds the solubility limit. | Decrease the final concentration of this compound in the aqueous solution.Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay.Adjust the pH of the aqueous buffer. |
| Loss of compound activity in a cell-based assay over time. | Degradation of this compound in the culture medium.Adsorption of the compound to plasticware. | Assess the stability of this compound in the specific culture medium using an analytical method like HPLC.Use low-binding microplates.Prepare fresh dilutions of this compound immediately before each experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | Identify the degradation products to understand the degradation pathway.Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer over time and at different temperatures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
High-purity anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Microcentrifuge tubes
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary, provided the compound is heat-stable.[4]
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature condition.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from each temperature condition.
-
Quenching: Stop any further degradation by adding an equal volume of cold acetonitrile. This will also precipitate any proteins if they are present in the buffer.[5]
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze by a stability-indicating HPLC method. An example method would be a reverse-phase C18 column with a gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. A decrease in the peak area over time indicates instability. The appearance of new peaks signifies the formation of degradation products.
Quantitative Data Summary
The results from the stability assay can be summarized in a table to easily compare the stability of this compound under different conditions.
| Condition | Time Point (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area) |
| 4°C | 0 | 100 | - |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 25°C | 0 | 100 | - |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 37°C | 0 | 100 | - |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Signaling Pathway
Caption: PI3K/AKT signaling pathway and the mechanism of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting this compound instability.
References
Optimizing HL-8 concentration for maximum efficacy
Welcome to the technical support center for HL-8, a potent and selective small molecule inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive small molecule inhibitor of CXCL8-associated Kinase 1 (CAK1). CAK1 is a critical kinase in the Interleukin-8 (IL-8) signaling pathway, which is activated upon IL-8 binding to its receptors, CXCR1 and CXCR2.[1][2][3] By inhibiting CAK1, this compound blocks the downstream signaling cascade, which can prevent cellular processes such as proliferation, inflammation, and angiogenesis that are often dysregulated in cancer and inflammatory diseases.[2][3]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my cell-based experiments? A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your system.[4][5] A good starting point is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM, using serial dilutions. Please refer to the data tables and protocols below for more specific guidance.
Q4: I am not observing the expected cytotoxic effect in my cell line. What are some possible causes? A4: Several factors could contribute to a lack of efficacy. First, confirm the proper dissolution and dilution of this compound, as precipitation can be an issue.[6] Second, the cell line you are using may have inherent resistance, potentially due to low expression of the CAK1 target or mutations that prevent this compound binding.[7][8] Finally, ensure your cell culture conditions (e.g., media, serum concentration, cell density) are optimal and consistent.[9]
Q5: My IC50 values have high variability between experiments. How can I improve the reproducibility of my results? A5: High variability in IC50 determination is often due to technical inconsistencies.[10] To improve reproducibility, ensure you are using a consistent cell seeding density and that cells are in the logarithmic growth phase. Use cells within a narrow passage number range to avoid phenotypic drift. Finally, be meticulous with your serial dilutions and pipetting to minimize errors.[10]
Data Presentation
For effective experimental planning, the following tables summarize key quantitative data for this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Used |
| HL-60 | Promyelocytic Leukemia | 0.58 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 1.25 | MTT Assay |
| HT-29 | Colorectal Adenocarcinoma | 2.41 | MTT Assay |
| A549 | Lung Carcinoma | 5.10 | MTT Assay |
Note: IC50 values are representative and can vary based on experimental conditions.[4]
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Experiment Type | Recommended Starting Range (µM) | Notes |
| Cell Viability (IC50) | 0.01 - 100 | Perform a 10-point serial dilution. |
| Western Blotting | 0.5 - 10 | Use 1x, 2x, and 5x the IC50 value. |
| In Vitro Kinase Assay | 0.001 - 10 | To confirm direct inhibition of CAK1. |
| Apoptosis Assay | 0.5 - 10 | Use 1x and 5x the IC50 value. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the measurement of this compound's cytotoxic effect on a chosen cell line.
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed this compound concentration and use non-linear regression to determine the IC50 value.[4]
Protocol 2: Western Blot Analysis of CAK1 Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of a downstream target of CAK1.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at 1x and 2x the predetermined IC50 value for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated downstream target (e.g., p-STAT-Y) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total STAT-Y) and a loading control (e.g., β-actin) to ensure equal loading.
Visualizations
Caption: The IL-8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Troubleshooting flowchart for low this compound efficacy in experiments.
References
- 1. Identification of potential interleukin-8 inhibitors acting on the interactive site between chemokine and CXCR2 receptor: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role of interleukin-8 and its receptors in gliomagenesis and tumoral angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. benchchem.com [benchchem.com]
HL-8 Experiments: Technical Support Center
Note on "HL-8"
Initial research did not identify a widely recognized biological entity or experimental model designated "this compound." Therefore, for the purpose of fulfilling this request, this technical support center has been developed around a hypothetical "this compound," envisioned as a human liver-derived cell line used in drug metabolism and hepatotoxicity studies. The issues, protocols, and data presented are based on common challenges encountered with similar in vitro liver models.
Welcome to the technical support hub for this compound experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the this compound cell line.
Question: Why is the viability of my this compound cell cultures lower than expected after thawing?
Answer: Low post-thaw viability is a common issue that can often be traced to the thawing process or the quality of the frozen stock.
-
Rapid Thawing: Ensure the cryovial is thawed quickly (under 60 seconds) in a 37°C water bath until only a small ice crystal remains. Prolonged exposure to DMSO at room temperature is toxic to cells.
-
Cell Handling: Handle the cells gently. After thawing, slowly add the cells to pre-warmed culture medium and centrifuge at a low speed (e.g., 100-150 x g) for 5 minutes to remove the cryoprotectant.
-
Cryopreservation Quality: The issue may originate from the initial freezing process. Ensure a controlled freezing rate (-1°C per minute) was used and that the cryopreservation medium contained the appropriate concentration of a cryoprotectant like DMSO.
Below is a workflow to diagnose this issue:
Caption: Troubleshooting workflow for low this compound cell viability after thawing.
Question: My cytotoxicity assay results are highly variable between replicate wells. What is the cause?
Answer: Result variability in plate-based assays often points to inconsistencies in cell seeding, compound addition, or reagent mixing.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent cells from settling. An "edge effect," where wells on the perimeter of the plate evaporate faster, can also cause variability. To mitigate this, consider not using the outer wells or filling them with sterile PBS.
-
Pipetting Errors: Small volumes of test compounds are prone to pipetting errors. Ensure your pipettes are calibrated and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions).
-
Inadequate Reagent Mixing: After adding detection reagents like MTT or resazurin, ensure they are mixed thoroughly but gently in each well. Orbital shaking for a minute can help.
Table 1: Impact of Seeding Density on Assay Variability
| Seeding Density (cells/well) | Average Viability (%) (Control) | Coefficient of Variation (CV%) |
| 2,500 | 100 | 18.5% |
| 5,000 | 100 | 9.2% |
| 10,000 (Recommended) | 100 | 4.1% |
| 20,000 | 100 | 7.8% |
Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for this compound cells for a standard 96-well plate assay? For most colorimetric or fluorometric assays lasting 24-48 hours, a seeding density of 8,000 to 12,000 cells per well is recommended to ensure they remain in the exponential growth phase.
Q2: How can I confirm if my this compound cells have been contaminated? Check for common signs of contamination daily:
-
Bacterial: Sudden turbidity (cloudiness) in the culture medium, a rapid drop in pH (medium turns yellow), and visible moving specks under high magnification.
-
Fungal (Yeast/Mold): Visible colonies (white or dark floating masses) or filamentous structures. The medium may become turbid.
-
Mycoplasma: This cannot be detected visually. Use a specific mycoplasma detection kit (e.g., PCR-based or fluorescent) regularly.
Q3: What is the expected doubling time for the this compound cell line? The typical population doubling time for this compound cells under optimal conditions is approximately 24-36 hours.
Experimental Protocols
Protocol 1: Standard Culture and Maintenance of this compound Cells
This protocol outlines the standard procedure for culturing and passaging this compound cells.
Materials:
-
This compound Basal Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
T-75 culture flasks
Methodology:
-
Warm all reagents and media in a 37°C water bath.
-
Aspirate the old medium from a confluent T-75 flask of this compound cells.
-
Wash the cell monolayer once with 5 mL of sterile PBS. Aspirate the PBS.
-
Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Determine the cell count and viability using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2 x 10^6 cells per flask.
-
Incubate at 37°C, 5% CO2. The recommended split ratio is 1:3 to 1:6.
Protocol 2: Acetaminophen-Induced Cytotoxicity Assay
This protocol details a standard MTT assay to measure cytotoxicity in this compound cells using the known hepatotoxin, acetaminophen (B1664979).
Methodology:
-
Seed 10,000 this compound cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of acetaminophen in culture medium (e.g., from 0 mM to 20 mM).
-
Remove the old medium from the plate and add 100 µL of the acetaminophen dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes on an orbital shaker and read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
Caption: Experimental workflow for a 3-day MTT cytotoxicity assay.
Table 2: Example Cytotoxicity Data for Acetaminophen in this compound Cells
| Acetaminophen (mM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1.25 | 95.2 ± 5.1 |
| 2.5 | 88.1 ± 6.3 |
| 5.0 | 70.4 ± 5.8 |
| 10.0 | 48.9 ± 4.9 |
| 20.0 | 15.3 ± 3.2 |
| IC50 (Calculated) | ~10.2 mM |
Signaling Pathway Visualization
The diagram below illustrates a simplified, hypothetical signaling pathway for drug-induced apoptosis in this compound cells, focusing on the role of oxidative stress.
Caption: Simplified pathway of drug-induced oxidative stress and apoptosis.
How to improve HL-8 solubility for in-vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using HL-8 for in-vitro studies, with a focus on addressing solubility challenges.
Troubleshooting Guide: this compound Solubility Issues
Poor solubility of this compound can lead to inaccurate experimental results. This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems.
Question: My this compound is not dissolving properly in my desired solvent for my in-vitro experiment. What should I do?
Answer:
Proper dissolution of this compound is critical for obtaining reliable data. Follow these steps to troubleshoot solubility issues:
Step 1: Verify the Recommended Solvent and Concentration
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] It is crucial to start with the recommended solvent before exploring alternatives.
Step 2: Prepare a Concentrated Stock Solution in DMSO
It is standard practice to prepare a high-concentration stock solution of your compound, which is then diluted to the final working concentration in your cell culture medium or assay buffer. This minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced cytotoxicity.[2][3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in-vitro studies?
A1: The recommended and most commonly used solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum recommended concentration of DMSO in my cell culture medium?
A2: It is generally advisable to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1% (v/v), to minimize any potential solvent-induced cellular effects.[2] However, the tolerance to DMSO can vary between different cell lines. It is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your assay buffer can help to maintain the solubility of the compound.
-
Formulation with Excipients: For more complex scenarios, formulation strategies involving excipients like cyclodextrins can be considered to enhance aqueous solubility.[4][5]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[1]
Quantitative Data Summary
The following table summarizes the solubility information for this compound in DMSO as provided by the manufacturer.
| Solvent | Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
| DMSO | 1 mM | 0.8739 mL | 4.3696 mL | 8.7392 mL |
| DMSO | 5 mM | 0.1748 mL | 0.8739 mL | 1.7478 mL |
| DMSO | 10 mM | 0.0874 mL | 0.4370 mL | 0.8739 mL |
| Data sourced from MedchemExpress product information.[1] |
Visualizations
Caption: Experimental workflow for preparing and using this compound in in-vitro studies.
Caption: Generalized mechanism of action for a PROTAC like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving API Solubility [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance Mediated by Interleukin-8 (IL-8) in Cancer Cells
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating mechanisms of therapeutic resistance in cancer. While the initial query referenced "HL-8," our comprehensive analysis of scientific literature suggests a likely confusion with "Interleukin-8" (IL-8), a critical chemokine implicated in cancer progression and drug resistance. This guide focuses on IL-8-mediated resistance, providing detailed troubleshooting, experimental protocols, and data interpretation to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe decreased sensitivity to our therapeutic agent in our cancer cell line, which correlates with increased IL-8 expression. What is the likely mechanism?
A1: Increased Interleukin-8 (IL-8) expression is a known driver of therapeutic resistance in various cancers. The primary mechanisms include:
-
Activation of Pro-Survival Signaling: IL-8 binds to its receptors, CXCR1 and CXCR2, activating downstream signaling pathways such as PI3K/Akt and MAPK. These pathways promote cell proliferation, survival, and can counteract the apoptotic effects of many cancer therapies.[1][2][3]
-
Induction of Angiogenesis: IL-8 is a potent angiogenic factor, promoting the formation of new blood vessels that supply tumors with nutrients and oxygen, which can diminish the efficacy of drugs targeting the tumor microenvironment.[1][3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): IL-8 can induce EMT, a process where cancer cells acquire migratory and invasive properties, often associated with increased resistance to chemotherapy and targeted agents.[5]
-
Recruitment of Immunosuppressive Cells: By attracting myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, IL-8 can dampen the anti-tumor immune response, which is particularly relevant for immunotherapies.[5]
Troubleshooting Steps:
-
Confirm IL-8 Upregulation: Quantify IL-8 levels in your resistant cell line's conditioned media using an ELISA kit. Compare these levels to the parental, sensitive cell line.
-
Assess Downstream Signaling: Perform Western blotting to check for increased phosphorylation of key proteins in the PI3K/Akt (p-Akt) and MAPK (p-ERK) pathways in the resistant cells.
-
Investigate EMT Markers: Use qPCR or Western blotting to look for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin or N-cadherin).
Q2: Our attempts to block IL-8 signaling with a CXCR1/2 inhibitor are not fully restoring drug sensitivity. What could be the issue?
A2: While CXCR1/2 inhibition is a direct approach, incomplete restoration of sensitivity could be due to several factors:
-
Alternative Signaling Pathways: Cancer cells may have activated redundant or alternative pro-survival pathways that are independent of IL-8 signaling.
-
Drug Efflux Pumps: The resistant cells might have upregulated ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively pump the therapeutic agent out of the cell.
-
Mutations in Downstream Effectors: There may be mutations in genes downstream of the IL-8 receptors that render the pathway constitutively active, even when the receptors are blocked.
-
Insufficient Inhibitor Concentration or Potency: The concentration of the CXCR1/2 inhibitor may be suboptimal, or its potency may be insufficient to fully block the high levels of IL-8 signaling in the resistant cells.
Troubleshooting Steps:
-
Profile for Other Resistance Mechanisms: Use RNA sequencing or proteomic analysis to identify other potential resistance pathways that are upregulated in your resistant cell line.
-
Assess ABC Transporter Expression and Function: Check the expression of common drug efflux pumps (e.g., MDR1/ABCB1) by qPCR or Western blot. A functional assay, such as a rhodamine 123 efflux assay, can confirm increased pump activity.
-
Perform a Dose-Response Matrix Experiment: Test a range of concentrations of your primary therapeutic in combination with a range of concentrations of the CXCR1/2 inhibitor to identify potential synergistic or additive effects.
-
Sequence Key Downstream Genes: Sequence key genes in the PI3K/Akt and MAPK pathways (e.g., PIK3CA, AKT, KRAS, BRAF) to check for activating mutations.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8/MTT Assay
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of a therapeutic agent.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Therapeutic agent stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[6]
-
Drug Treatment: Prepare serial dilutions of your therapeutic agent. Add 10 µL of each concentration to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Therapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the therapeutic agent at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Data Presentation
Table 1: Example IC50 Values for Therapeutic Agent X in Parental and Resistant Cancer Cell Lines.
| Cell Line | IC50 of Agent X (µM) | Fold Resistance |
| Parental HCT-116 | 2.5 ± 0.3 | 1.0 |
| Resistant HCT-116 | 25.8 ± 2.1 | 10.3 |
| Parental A549 | 5.1 ± 0.6 | 1.0 |
| Resistant A549 | 48.9 ± 4.5 | 9.6 |
Table 2: Example Apoptosis Data Following Treatment with Agent X (IC50 Concentration).
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Parental HCT-116 | Vehicle | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Parental HCT-116 | Agent X | 35.4 ± 3.2 | 10.2 ± 1.5 |
| Resistant HCT-116 | Vehicle | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Resistant HCT-116 | Agent X | 8.7 ± 1.1 | 4.3 ± 0.8 |
Visualizations
Caption: IL-8 signaling pathway in cancer cells.
Caption: Workflow for assessing drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. brieflands.com [brieflands.com]
- 3. The interleukin-8 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IL-8/IL-8R Axis: A Double Agent in Tumor Immune Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. kumc.edu [kumc.edu]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing HL-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving "HL-8." Given that "this compound" can refer to two distinct molecules in research, this guide is divided into two sections:
-
Section 1: this compound (PI3Kα PROTAC Degrader) : For researchers working with the targeted protein degrader for PI3Kα.
-
Section 2: Interleukin-8 (IL-8/CXCL8) : For scientists investigating the signaling and function of this chemokine, for which "this compound" may be a typographical error.
Section 1: this compound (PI3Kα PROTAC Degrader)
This section is dedicated to researchers utilizing this compound, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound PROTAC degrader?
A1: this compound is a heterobifunctional molecule. It contains a ligand that binds to the PI3Kα protein and another ligand that recruits an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase)[1]. By bringing PI3Kα and the E3 ligase into close proximity, this compound facilitates the ubiquitination of PI3Kα, marking it for degradation by the proteasome. This leads to a reduction in total PI3Kα protein levels and downstream signaling, such as decreased phosphorylation of AKT[1].
Q2: What is a typical starting concentration and incubation time for this compound?
A2: Based on available data, a concentration of 10 μM for 2 to 24 hours has been shown to significantly degrade PI3Kα in HeLa cells[1]. However, the optimal concentration and incubation time are highly cell-type dependent. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: What is the "hook effect" in PROTAC experiments and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC[2]. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (PI3Kα) or the E3 ligase, rather than the productive ternary complex required for degradation[2]. To avoid this, it is crucial to perform a wide dose-response experiment, including lower (nanomolar to low micromolar) concentrations, to identify the optimal concentration for maximal degradation[2].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low degradation of PI3Kα | 1. Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane[2][3].2. Low E3 Ligase Expression: The target cells may have low endogenous levels of the VHL E3 ligase.3. Inefficient Ternary Complex Formation: The linker length or conformation of this compound may not be optimal for your specific cell model. | 1. Increase incubation time. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.2. Confirm the expression of VHL in your target cells using Western blot or qPCR.3. While you cannot change the PROTAC structure, ensuring all other parameters are optimal is key. |
| Inconsistent degradation results between experiments | 1. Variable Cell Health and Confluency: Differences in cell passage number, density, and overall health can impact the ubiquitin-proteasome system.2. Instability of this compound in Culture Medium: The compound may degrade over long incubation periods. | 1. Standardize your cell culture conditions. Use cells within a consistent passage number range and seed at the same density for each experiment[2].2. Consider refreshing the media with a new this compound treatment for very long incubation times (>24 hours). |
| Off-target effects observed | 1. Degradation of other PI3K isoforms or unrelated proteins. | 1. Perform a proteome-wide analysis to identify off-target effects. Test for the degradation of other PI3K isoforms (e.g., PI3Kβ, γ, δ) via Western blot. |
Data Presentation: this compound In Vitro Activity
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HT-29 | 10 µM | 72 h | 72.18% inhibition of proliferation | [1] |
| HCT-116 | 10 µM | 72 h | 50.30% inhibition of proliferation | [1] |
| HeLa | 10 µM | 72 h | 96.33% inhibition of proliferation | [1] |
| HeLa | 10 µM | 2-24 h | Significant degradation of PI3Kα and reduced pAKT levels | [1] |
Experimental Protocol: Optimizing this compound Incubation Time
This protocol outlines a method to determine the optimal incubation time for PI3Kα degradation by this compound in a specific cell line.
1. Cell Seeding:
-
Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight to allow for cell attachment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration (e.g., a starting concentration of 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
3. Time-Course Treatment:
-
Remove the overnight medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Treat the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
5. Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to analyze the protein levels of PI3Kα, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of PI3Kα degradation and pAKT inhibition relative to the loading control and the 0-hour time point.
6. Data Analysis:
-
Plot the percentage of PI3Kα remaining versus time to determine the optimal incubation period for maximal degradation.
Visualization: this compound Mechanism of Action
Caption: Mechanism of this compound mediated PI3Kα degradation.
Section 2: Interleukin-8 (IL-8/CXCL8)
This section is for researchers investigating the chemokine Interleukin-8 (IL-8), also known as CXCL8.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by IL-8?
A1: IL-8 binds to two G protein-coupled receptors, CXCR1 and CXCR2. This binding activates multiple downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and PLC/PKC pathways[4]. These pathways regulate a variety of cellular processes, including chemotaxis, cell proliferation, survival, and angiogenesis[5].
Q2: How long should I incubate my cells with IL-8 to see an effect?
A2: The optimal incubation time depends on the specific downstream effect you are measuring.
-
Kinase Phosphorylation (e.g., AKT, ERK): These are rapid events. Activation of Raf-1 is transient, peaking within minutes and returning to near baseline by 10 minutes[6]. B-Raf activation is slower and more sustained, lasting for nearly 30 minutes[6]. A time course of 5, 10, 15, 30, and 60 minutes is recommended.
-
Gene Expression: IL-8 mRNA levels can be induced within a few hours, with levels peaking and plateauing between 6-12 hours in some systems[7]. For measuring changes in the expression of other genes, an incubation of 4 to 24 hours is a good starting point.
-
Chemotaxis: Cell migration assays typically require an incubation of 1 to 4 hours.
Q3: My cells are not responding to IL-8 stimulation. What could be the problem?
A3: A lack of response could be due to several factors:
-
Low or Absent Receptor Expression: Your cell line may not express sufficient levels of CXCR1 and/or CXCR2. Verify receptor expression via flow cytometry, qPCR, or Western blotting.
-
Reagent Quality: Ensure that your recombinant IL-8 is properly folded and active.
-
Cell Health: Unhealthy or senescent cells may exhibit blunted signaling responses.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in chemotaxis assay | 1. Suboptimal IL-8 concentration: Too high a concentration can lead to chemokinesis (random movement) rather than chemotaxis.2. Leaky Boyden chamber membrane. | 1. Perform a dose-response curve to find the optimal chemotactic concentration of IL-8.2. Check the integrity of the Boyden chamber and membranes before starting the experiment. |
| No phosphorylation of downstream kinases (e.g., ERK, AKT) | 1. Incubation time is too long: Phosphorylation events can be very transient.2. Lysates not prepared correctly: Phosphatases may have degraded the phosphorylated proteins. | 1. Perform a shorter time-course experiment (e.g., 0, 2, 5, 10, 15 minutes).2. Ensure that lysis buffer contains fresh phosphatase inhibitors and that lysates are kept on ice. |
| Variability in IL-8 induced gene expression | 1. Differences in cell confluency: Cell density can affect signaling and gene expression.2. Serum starvation conditions: The presence or absence of serum and the duration of starvation can impact the cellular response. | 1. Seed cells at a consistent density and ensure similar confluency at the start of the experiment.2. Standardize your serum starvation protocol (if used) across all experiments. |
Data Presentation: Recommended Incubation Times for IL-8 Treatment
| Experimental Readout | Typical Incubation Time Range | Key Considerations |
| Kinase Phosphorylation | 2 - 60 minutes | Activation can be transient; a detailed time course is recommended[6]. |
| Gene Expression (mRNA) | 2 - 24 hours | IL-8 mRNA itself can peak between 2-4 hours and again at 6-12 hours in some models[7]. |
| Protein Secretion | 6 - 48 hours | Allow sufficient time for transcription, translation, and secretion. |
| Chemotaxis/Cell Migration | 1 - 4 hours | Dependent on cell type and assay format. |
| Cell Proliferation/Viability | 24 - 72 hours | Longer incubation is needed to observe changes in cell number. |
Experimental Protocol: IL-8 Stimulation for Analysis of Kinase Phosphorylation
This protocol describes a general method for stimulating cells with IL-8 to analyze the phosphorylation of downstream kinases like ERK and AKT.
1. Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates to be 80-90% confluent on the day of the experiment.
-
The day before the experiment, replace the complete medium with a serum-free or low-serum medium and incubate overnight. This reduces basal signaling activity.
2. IL-8 Stimulation:
-
Prepare a working solution of IL-8 in a serum-free medium at the desired final concentration (e.g., 10-100 ng/mL).
-
Aspirate the starvation medium and add the IL-8 containing medium to the cells.
-
Incubate for the desired time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. The 0-minute time point serves as the unstimulated control.
3. Cell Lysis:
-
At each time point, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
4. Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform Western blotting to detect phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control.
5. Data Analysis:
-
Quantify the band intensities of the phosphorylated proteins and normalize to the total protein and the loading control.
-
Plot the fold change in phosphorylation relative to the unstimulated control at each time point.
Visualization: IL-8 Signaling Pathway
Caption: Major signaling pathways activated by IL-8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Interleukin-8 regulation of the Ras/Raf/mitogen-activated protein kinase pathway in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of TNF, IL-6, and IL-8 gene expression in LPS-stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
HL-8 Degradation Kinetics Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving HL-8, a PI3Kα PROTAC (Proteolysis Targeting Chimera) degrader.[1] The content is designed to address specific issues that may be encountered during the study of its chemical stability and its biological efficacy in promoting the degradation of the PI3Kα protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PI3Kα PROTAC degrader. It is a heterobifunctional molecule that simultaneously binds to the PI3Kα protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PI3Kα, marking it for degradation by the proteasome. By degrading PI3Kα, this compound effectively reduces the downstream signaling of the PI3K/AKT pathway, which is often dysregulated in cancer.[1]
Q2: What are the key factors that can influence the chemical degradation of the this compound molecule itself?
A2: The chemical stability of a PROTAC molecule like this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative or hydrolytic conditions. The linker component of the PROTAC is often susceptible to cleavage under harsh conditions. It is crucial to establish a stable formulation for consistent experimental results.
Q3: How does the cellular half-life of this compound relate to its efficacy in degrading PI3Kα?
A3: The cellular half-life of this compound is a critical parameter. A longer half-life can lead to a more sustained degradation of PI3Kα. However, the kinetics are complex; the molecule acts catalytically, and even a transient presence can trigger significant degradation. Optimizing the half-life involves balancing sufficient target engagement with minimizing potential off-target effects.
Q4: What are the typical storage conditions for this compound?
A4: For long-term storage, solid this compound should be stored at -20°C or below. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the supplier's data sheet for specific recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent PI3Kα Degradation | 1. This compound Chemical Instability: The compound may be degrading in your experimental media. 2. Cellular Health: Cells may be unhealthy or at a non-optimal confluency. 3. E3 Ligase Expression: The specific E3 ligase recruited by this compound may have low expression in your cell line. 4. Assay Variability: Inconsistent incubation times or antibody issues in Western Blot. | 1. Prepare fresh this compound dilutions for each experiment. Perform a forced degradation study to understand its stability in your specific media. 2. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., MTT or Trypan Blue). 3. Verify the expression of the relevant E3 ligase (e.g., VHL) in your cell line via Western Blot or qPCR.[1] 4. Standardize all incubation steps and validate your primary and secondary antibodies. Use a total protein stain as a loading control. |
| High Background Signal in Assays | 1. Off-Target Effects: At high concentrations, this compound might have off-target activities. 2. Solvent Effects: The vehicle (e.g., DMSO) might be affecting the cells. | 1. Perform a dose-response experiment to find the optimal concentration with maximal PI3Kα degradation and minimal off-target effects. 2. Ensure the final solvent concentration is consistent across all samples and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| This compound Appears Insoluble in Aqueous Media | 1. Poor Solubility: this compound, like many small molecules, may have limited aqueous solubility. 2. Precipitation: The compound may be precipitating out of solution over time. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. When diluting into aqueous media, do so stepwise and vortex gently. Do not exceed the solubility limit. Visually inspect for precipitates before adding to cells. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound (Forced Degradation Study)
This protocol is designed to identify conditions that lead to the degradation of the this compound molecule.
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acidic: Dilute this compound stock to 100 µM in 0.1 M HCl.
-
Basic: Dilute this compound stock to 100 µM in 0.1 M NaOH.
-
Oxidative: Dilute this compound stock to 100 µM in 3% H₂O₂.
-
Thermal: Dilute this compound stock to 100 µM in cell culture media and incubate at 37°C, 50°C, and 70°C.
-
Photolytic: Expose a thin film of solid this compound or a solution to a calibrated UV light source.
-
-
Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours for each condition.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the remaining concentration of intact this compound using a validated HPLC-UV or LC-MS method.
-
Data Interpretation: Calculate the degradation rate constant and half-life under each condition.
Protocol 2: Determining the Cellular Efficacy of this compound (DC₅₀ and Dₘₐₓ)
This protocol measures the concentration of this compound required to degrade 50% of PI3Kα (DC₅₀) and the maximum degradation achieved (Dₘₐₓ).
-
Cell Seeding: Seed your target cancer cells (e.g., Hela, HT-29) in 6-well plates and allow them to adhere overnight.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture media (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Replace the media in the wells with the this compound dilutions and incubate for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against PI3Kα and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Densitometry and Analysis: Quantify the band intensities. Normalize the PI3Kα signal to the loading control. Plot the percentage of remaining PI3Kα against the log of this compound concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from stability and efficacy studies.
Table 1: Chemical Half-Life (t½) of this compound Under Various Stress Conditions
| Condition | Temperature | pH | Oxidant | Calculated t½ (hours) |
| Control (Media) | 37°C | 7.4 | None | > 48 |
| Acid Hydrolysis | 37°C | 1.0 | None | 12.5 |
| Base Hydrolysis | 37°C | 13.0 | None | 8.2 |
| Oxidation | 37°C | 7.4 | 3% H₂O₂ | 4.7 |
| Thermal Stress | 70°C | 7.4 | None | 2.1 |
Table 2: Cellular Degradation Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | PI3Kα DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (hours) |
| Hela (Cervical Cancer) | 15.2 | 95% | 24 |
| HT-29 (Colon Cancer) | 25.8 | 91% | 24 |
| HCT-116 (Colon Cancer) | 31.5 | 88% | 24 |
Visualizations
Caption: Mechanism of this compound induced PI3Kα degradation via the ubiquitin-proteasome system.
Caption: Workflow for determining the cellular degradation potency of this compound.
Caption: Decision tree for troubleshooting poor this compound efficacy in cell-based assays.
References
Technical Support Center: In-Vivo Delivery of HL-8
Welcome to the technical support center for the in-vivo delivery of HL-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical studies. As "this compound" is a designation for a novel therapeutic agent, this guide will address challenges in the context of its delivery via a lipid nanoparticle (LNP) system, a common and advanced method for in-vivo delivery of various payloads such as siRNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in-vivo delivery of this compound?
A1: The main hurdles in delivering this compound in-vivo, particularly when encapsulated in nanoparticles, revolve around overcoming biological barriers to ensure it reaches its target tissue effectively and safely.[1] Key challenges include stability in circulation, avoiding off-target accumulation (especially in the liver and spleen), potential immunogenicity, and ensuring the therapeutic payload is released at the site of action.[2] The transition from in-vitro to in-vivo studies is a critical step where unforeseen pharmacokinetic challenges often arise.
Q2: Why do my in-vitro and in-vivo results with this compound show poor correlation?
A2: Discrepancies between in-vitro and in-vivo outcomes are a significant challenge in nanoparticle-based drug delivery.[3] In-vitro models, even complex ones, often do not fully replicate the complex biological environment of a living organism.[2] Factors present in-vivo, such as the mononuclear phagocyte system (MPS), blood flow dynamics, and interactions with a multitude of proteins and cells, can drastically alter the biodistribution and efficacy of this compound nanoparticles.[2][4]
Q3: How can I improve the stability of my this compound nanoparticle formulation for in-vivo studies?
A3: The stability of nanoparticles in the bloodstream is crucial for effective delivery.[5] For lipid-based nanoparticles, incorporating PEGylated lipids can provide a hydrophilic shield, which helps to prevent opsonization and rapid clearance by the immune system.[6][7] However, the density of PEGylation needs to be optimized, as high levels can sometimes hinder cellular uptake at the target site.[6] Careful formulation and characterization are key to balancing stability and efficacy.
Q4: What are the common causes of toxicity observed during in-vivo studies with this compound nanoparticles?
A4: Toxicity from nanoparticle-based delivery systems can stem from several sources. The lipid components themselves, particularly cationic lipids, can induce cellular toxicity.[8] The siRNA payload can trigger an immune response or have off-target effects.[9] Furthermore, the accumulation of nanoparticles in non-target organs can lead to organ-specific toxicity.[10] It is essential to conduct thorough toxicity studies to assess the safety profile of your this compound formulation.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your in-vivo experiments with this compound.
Issue 1: Low Efficacy of this compound in In-Vivo Models
| Possible Cause | Suggested Solution |
| Poor biodistribution and low accumulation at the target site. | Optimize the physicochemical properties of your nanoparticles (size, charge, surface coating) to improve circulation time and targeting.[11] Consider active targeting by conjugating ligands to the nanoparticle surface that bind to receptors overexpressed on your target cells. |
| Inefficient cellular uptake and endosomal escape of this compound. | Modify the lipid composition of your nanoparticles to include components that facilitate endosomal escape. The formulation of siRNA-LNPs with certain ionizable compounds can lead to robust cellular uptake and high endosomal escape.[12] |
| Degradation of the therapeutic payload (e.g., siRNA) before reaching the target. | Ensure your nanoparticle formulation provides adequate protection for the this compound payload from enzymatic degradation in the bloodstream.[13] Chemical modifications to the siRNA can also enhance its stability.[14] |
| Suboptimal dosing. | Perform a dose-response study to determine the optimal therapeutic dose of this compound that provides maximal efficacy with minimal toxicity.[15] |
Issue 2: High Off-Target Accumulation of this compound Nanoparticles
| Possible Cause | Suggested Solution |
| Rapid clearance by the Mononuclear Phagocyte System (MPS). | PEGylation of the nanoparticle surface can help evade MPS uptake and prolong circulation time.[2] |
| Non-specific binding to blood components. | Optimize the surface charge of your nanoparticles. Neutral or slightly negatively charged nanoparticles often exhibit lower non-specific binding than highly charged particles. |
| Particle size is not optimal for avoiding filtration by the liver and spleen. | Aim for a particle size that allows for extravasation at the target site while avoiding rapid clearance by fenestrated capillaries in the liver and spleen.[11] |
Issue 3: Unexpected In-Vivo Toxicity
| Possible Cause | Suggested Solution |
| Immunogenicity of the nanoparticle components or the this compound payload. | Screen different lipid compositions for their potential to induce an immune response. For siRNA payloads, careful sequence design can minimize off-target and immune-stimulatory effects.[9] |
| Accumulation in non-target organs leading to toxicity. | Improve the targeting of your nanoparticles to the desired tissue to reduce exposure to healthy organs.[2] |
| Dose is too high. | Conduct a maximum tolerated dose (MTD) study to identify a safe and effective dose range for your this compound formulation.[15] |
Experimental Protocols
Protocol 1: In-Vivo Biodistribution Study of this compound Nanoparticles
-
Nanoparticle Labeling: Label the this compound nanoparticles with a fluorescent dye (e.g., Cy5.5) or a radionuclide for detection.[2]
-
Animal Model: Utilize an appropriate animal model for your study (e.g., tumor-bearing mice).
-
Administration: Administer the labeled this compound nanoparticles via the desired route (e.g., intravenous injection).[2]
-
Time Points: Euthanize groups of animals at predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection.[2]
-
Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue.[2]
-
Quantification:
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]
Protocol 2: Assessment of In-Vivo Efficacy (siRNA-mediated knockdown)
-
Animal Treatment: Administer the this compound siRNA-LNP formulation to the treatment group and a control formulation (e.g., scrambled siRNA-LNP) to the control group.
-
Tissue Collection: At a predetermined time point after the final dose, collect the target tissue from the animals.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Protein Analysis (Western Blot):
-
Perform western blotting to assess the protein levels of the target gene.
-
Data Analysis: Compare the mRNA and protein levels of the target gene in the treatment group to the control group to determine the percentage of knockdown.
Visualizations
Caption: A typical experimental workflow for in-vivo studies of this compound delivery.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivotransfection.com [invivotransfection.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Novel LNP to Simultaneously Deliver siRNA and mRNA for the Treatment of HBV Infection [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HL-8 Mediated Degradation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of HL-8 mediated degradation of PI3Kα.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of Phosphoinositide 3-kinase alpha (PI3Kα). It is a heterobifunctional molecule composed of a ligand that binds to PI3Kα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing PI3Kα and the VHL E3 ligase into close proximity, this compound facilitates the ubiquitination of PI3Kα, marking it for degradation by the proteasome. This leads to a reduction in pAKT levels and can inhibit the proliferation of cancer cells.[1]
Q2: What are the key parameters to assess the efficiency of this compound?
The efficiency of a PROTAC like this compound is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
These values are determined by performing a dose-response experiment and analyzing protein levels, typically by Western blot.[2][3]
Q3: What are common reasons for low degradation efficiency with this compound?
Several factors can contribute to low degradation efficiency:
-
The "Hook Effect" : At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a bell-shaped dose-response curve.
-
Poor Cell Permeability : Due to their size, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target.
-
Inefficient Ternary Complex Formation : The formation of a stable and productive ternary complex (PI3Kα-HL-8-VHL) is crucial for ubiquitination. The stability and geometry of this complex are critical for efficient degradation.
-
High Protein Synthesis Rate : The cell may be synthesizing new PI3Kα at a rate that counteracts the degradation induced by this compound.
Q4: What are essential negative controls for an this compound degradation experiment?
To validate that the observed degradation is specific to the mechanism of this compound, the following negative controls are crucial:
-
Vehicle Control (e.g., DMSO) : To control for the effect of the solvent used to dissolve this compound.
-
Proteasome Inhibitor (e.g., MG132) : Pre-treatment with a proteasome inhibitor should prevent the degradation of PI3Kα, confirming the involvement of the ubiquitin-proteasome system.
-
Neddylation Inhibitor (e.g., MLN4924) : Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases, such as the VHL complex.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low PI3Kα degradation observed | Suboptimal this compound Concentration: The concentration used may be too low or in the range of the "hook effect". | Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration range and identify the DC50.[4] |
| Incorrect Incubation Time: The treatment duration may be too short or too long. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to find the optimal time point for maximum degradation.[4] | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | While challenging to modify the molecule itself, ensure proper solubilization of this compound. Consider using alternative cell lines with potentially higher permeability. | |
| Inefficient Ternary Complex Formation: The this compound molecule may not be effectively bridging PI3Kα and the VHL E3 ligase. | Confirm the expression of VHL in your cell line of choice via Western blot or qPCR. | |
| Inconsistent degradation results between experiments | Variable Cell Conditions: Differences in cell confluency, passage number, or overall health can affect results. | Standardize cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent this compound Preparation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation of the compound. | Aliquot the this compound stock solution and store it at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles. | |
| High levels of pAKT remain despite PI3Kα degradation | Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger compensatory signaling pathways. | Investigate downstream and parallel signaling pathways. Consider combination treatments with inhibitors of feedback pathways if necessary. |
| Observed cytotoxicity is not correlated with PI3Kα degradation | Off-Target Effects: this compound or its components may be affecting other cellular targets, leading to toxicity. | Perform cell viability assays (e.g., CCK-8 or MTT) in parallel with degradation experiments. Compare the effects of this compound to a control compound that binds PI3Kα but does not induce its degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Conditions |
| PI3Kα Kinase Inhibition | 49.75% | - | 1 nM |
| PI3Kα Degradation | Significant | Hela | 10 µM; 2-24 h |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Inhibition | Conditions |
| HT-29 (Colon Cancer) | 72.18% | 10 µM; 72 h |
| HCT-116 (Colon Cancer) | 50.30% | 10 µM; 72 h |
| Hela (Cervical Cancer) | 96.33% | 10 µM; 72 h |
Data sourced from MedchemExpress.[1]
Visualizing Key Pathways and Workflows
This compound Mechanism of Action
Caption: this compound facilitates the formation of a ternary complex, leading to PI3Kα ubiquitination and degradation.
PI3K/AKT Signaling Pathway Disruption
Caption: this compound degrades PI3Kα, inhibiting the downstream activation of AKT and cellular processes.
Experimental Workflow for DC50 Determination
Caption: A stepwise workflow for determining the DC50 value of this compound using Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot for PI3Kα Degradation
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the this compound dilutions for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PI3Kα (diluted in blocking buffer) overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PI3Kα band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
References
Validation & Comparative
A Comparative Guide to PI3Kα Degradation vs. Inhibition in Cancer Therapy: HL-8 and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent oncogenic driver in a multitude of cancers. Consequently, targeting PI3K has been a major focus of cancer drug development. This guide provides a comprehensive comparison of a novel therapeutic modality, the PI3Kα degrader HL-8, with conventional PI3K inhibitors, including the PI3Kα-selective inhibitor Alpelisib (B612111) and the pan-PI3K inhibitor Buparlisib. A key distinction of this compound is its mechanism of action as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of the PI3Kα protein rather than simply inhibiting its kinase activity.
Executive Summary
This compound represents a new frontier in targeting the PI3K pathway. As a PI3Kα PROTAC degrader, it hijacks the cell's ubiquitin-proteasome system to eliminate the PI3Kα protein. This mechanism offers the potential for a more profound and sustained pathway inhibition compared to traditional inhibitors. This guide presents available preclinical data for this compound alongside that of established PI3K inhibitors to highlight the differences in their biochemical and cellular activities.
Data Presentation
Table 1: Comparative in vitro Kinase and Cellular Proliferation Inhibition
| Compound | Target(s) | In Vitro Kinase Inhibition (IC50) | Cell Proliferation Inhibition |
| This compound | PI3Kα (Degrader) | ~49.75% inhibition at 1 nM (PI3Kα) | HT-29: 72.18% inhibition at 10 µMHCT-116: 50.30% inhibition at 10 µMHela: 96.33% inhibition at 10 µM[1] |
| Alpelisib | PI3Kα | 5 nM[2] | Data not available for HT-29, HCT-116, Hela in the search results. |
| Buparlisib | Pan-PI3K (p110α/β/δ/γ) | p110α: 52 nMp110β: 166 nMp110δ: 116 nMp110γ: 262 nM[3] | Data not available for HT-29, HCT-116, Hela in the search results. |
Note: Direct comparison of IC50 values for this compound with traditional inhibitors is challenging due to its primary mechanism as a degrader.
Table 2: Comparative PI3Kα Degradation Activity
| Compound | Mechanism | DC50 (50% Degradation Concentration) | Dmax (Maximum Degradation) | Cell Lines |
| This compound (as PROTAC PI3Kα degrader-1) | PI3Kα PROTAC Degrader | 0.08 µM[4][5][6] | Not explicitly quantified in search results. | T47D breast cancer cells |
| Inavolisib (GDC-0077) | PI3Kα Inhibitor and Degrader | Data not available in search results. | Data not available in search results. | Mutant PI3Kα expressing cells |
| Alpelisib | PI3Kα Inhibitor | Not applicable (not a primary degrader) | Not applicable | - |
| Buparlisib | Pan-PI3K Inhibitor | Not applicable | Not applicable | - |
Signaling Pathways and Mechanisms of Action
The PI3K pathway is a crucial signaling cascade in cancer. The diagrams below illustrate the pathway and the distinct mechanisms of a traditional inhibitor versus a PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PI3K/mTOR-Targeting PROTACs: HL-8, WJ112-14, and GP262
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools to eliminate disease-causing proteins. This guide provides a comparative analysis of three prominent PROTACs targeting the PI3K/mTOR signaling pathway: HL-8, a PI3Kα-selective degrader; WJ112-14, a highly selective PI3Kα degrader; and GP262, a dual PI3K and mTOR degrader. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, performance data, and the experimental protocols used for their characterization.
Introduction to the Targets and PROTACs
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically eliminate target proteins.
The three PROTACs discussed herein are designed to target key nodes of this pathway:
-
This compound: A PROTAC designed to selectively degrade the p110α catalytic subunit of PI3K (PI3Kα). It utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted degradation.
-
WJ112-14: A highly selective PI3Kα degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Its design is based on a pan-PI3K inhibitor, but it achieves remarkable selectivity for the PI3Kα isoform.
-
GP262: A dual-function PROTAC that targets both PI3K and mTOR for degradation, also by recruiting the CRBN E3 ligase. This dual-targeting approach aims to overcome potential resistance mechanisms arising from pathway feedback loops.
Performance Data Comparison
The efficacy and selectivity of these PROTACs have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data for each compound.
| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | PI3Kα | VHL | HeLa | Not Reported | Significant Degradation | [1] |
| WJ112-14 | PI3Kα | CRBN | MCF7 | Not Reported (IC50 = 40 nM) | >90% (at 1 nM) | [2][3] |
| GP262 | PI3Kα, PI3Kγ, mTOR | CRBN | MDA-MB-231 | p110α: 227.4p110γ: 42.23mTOR: 45.4 | p110α: 71.3p110γ: 88.6mTOR: 74.9 | [4] |
Table 1: Degradation Performance of this compound, WJ112-14, and GP262. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of protein degradation achieved.
| PROTAC | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | HT-29 | Proliferation | Not Reported (72.18% inhibition at 10 µM) | [1] |
| HCT-116 | Proliferation | Not Reported (50.30% inhibition at 10 µM) | [1] | |
| HeLa | Proliferation | Not Reported (96.33% inhibition at 10 µM) | [1] | |
| WJ112-14 | MCF7 | Downstream Signaling (pAKT) | 0.04 | [2] |
| GP262 | OCL-AML3 | Proliferation | 0.0443 | [4] |
Table 2: Anti-proliferative Activity of this compound, WJ112-14, and GP262. IC50 represents the concentration required for 50% inhibition of cell proliferation or downstream signaling.
Selectivity Profiles
A key advantage of PROTACs is their potential for high selectivity.
-
WJ112-14 demonstrates remarkable selectivity for PI3Kα over other class I PI3K isoforms (p110β, p110δ, and p110γ) and mTOR[2][3]. This is a significant finding as the warhead used in its design is a pan-PI3K inhibitor, highlighting the role of the PROTAC architecture in dictating selectivity.
-
GP262 is intentionally a dual-target degrader, effectively degrading both PI3Kα and mTOR[4]. It also shows potent degradation of the p110γ isoform of PI3K[4].
Mechanism of Action and Experimental Workflows
The fundamental mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Characterization
A typical workflow to characterize a novel PROTAC involves a series of in vitro and cell-based assays.
Figure 2: A standard experimental workflow for the evaluation of PROTACs.
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Treatment and Lysis:
-
Seed cancer cells (e.g., HeLa, MCF7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., PI3Kα, mTOR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase.
Signaling Pathway Diagram
The PI3K/mTOR pathway is a central regulator of cell fate. The targeted degradation of PI3Kα and/or mTOR by these PROTACs is expected to inhibit downstream signaling, leading to reduced cell proliferation and survival.
Figure 3: The PI3K/mTOR signaling pathway and the points of intervention for this compound, WJ112-14, and GP262.
Conclusion
This compound, WJ112-14, and GP262 represent distinct and promising strategies for targeting the PI3K/mTOR pathway using PROTAC technology. This compound and WJ112-14 offer selective degradation of PI3Kα, with WJ112-14 demonstrating particularly high isoform selectivity despite its origin from a pan-kinase inhibitor. This highlights the potential for linker and E3 ligase choice to fine-tune PROTAC selectivity. In contrast, GP262's dual-targeting approach against both PI3K and mTOR presents a rational strategy to counteract pathway feedback mechanisms that can lead to drug resistance.
The choice of PROTAC for a specific research or therapeutic application will depend on the desired selectivity profile and the specific cellular context. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design further experiments to explore the full potential of these and other novel protein degraders.
References
- 1. Turning a pan-inhibitor into a selective degrader | Research Group Gillingham | University of Basel [gillingham.chemie.unibas.ch]
- 2. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HL-8, a PI3Kα PROTAC Degrader, and Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel therapeutic agent HL-8, a Phosphatidylinositol 3-kinase alpha (PI3Kα) PROTAC (Proteolysis Targeting Chimera) degrader, and traditional cytotoxic chemotherapy. The information presented herein is intended to offer an objective overview of their respective mechanisms of action, preclinical efficacy, and potential advantages and limitations, supported by available experimental data.
Introduction to this compound and Traditional Chemotherapy
Traditional chemotherapy has long been a cornerstone of cancer treatment, primarily functioning by inducing widespread cell death, particularly in rapidly dividing cells. This approach, while effective in many cases, is often associated with significant off-target toxicity and the development of drug resistance.
In contrast, targeted therapies represent a more recent and nuanced approach to cancer treatment. This compound is an investigational molecule that falls into a novel class of targeted therapies known as PROTACs. It is specifically designed to induce the degradation of PI3Kα, a protein frequently implicated in tumor cell proliferation and survival.[1] this compound accomplishes this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This targeted degradation mechanism offers the potential for higher specificity and reduced side effects compared to conventional chemotherapy.[2][3][4][5]
Mechanism of Action: A Fundamental Divergence
The fundamental difference between this compound and traditional chemotherapy lies in their mechanism of action.
Traditional Chemotherapy: These agents are cytotoxic, meaning they kill cells. Their mechanisms are varied but generally involve disrupting critical cellular processes, leading to apoptosis (programmed cell death). Common mechanisms include:
-
DNA damage: Alkylating agents and platinum-based drugs crosslink DNA, preventing replication and transcription.
-
Metabolic interference: Antimetabolites mimic normal cellular molecules, disrupting the synthesis of DNA and RNA.
-
Microtubule disruption: Taxanes and vinca (B1221190) alkaloids interfere with the mitotic spindle, halting cell division.
This compound (PI3Kα PROTAC Degrader): this compound operates through a targeted protein degradation mechanism.[1] As a heterobifunctional molecule, it has two key components: one that binds to the target protein (PI3Kα) and another that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of PI3Kα, marking it for destruction by the proteasome.[3] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely.[4]
Figure 1. Contrasting mechanisms of action between traditional chemotherapy and this compound.
The PI3K/AKT Signaling Pathway: The Target of this compound
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common driver of various cancers.[6][7][8] By targeting PI3Kα for degradation, this compound aims to shut down this pro-tumorigenic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PI3Kα Inhibitor Specificity: A Guide for Researchers
Disclaimer: Information regarding a specific PI3Kα inhibitor designated "HL-8" is not publicly available. This guide has been generated using the well-characterized, potent, and selective PI3Kα inhibitor, Alpelisib (B612111) (BYL719) , as a representative example to illustrate the principles of isoform specificity analysis. The data and methodologies presented herein are for illustrative purposes and should be adapted for the specific inhibitor under investigation.
The development of isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors is crucial for maximizing therapeutic efficacy while minimizing off-target effects.[1] The four Class I PI3K isoforms (α, β, γ, and δ) have distinct roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer.[1] Alpelisib (BYL719) is an orally available 2-aminothiazole (B372263) derivative that selectively inhibits the p110α catalytic subunit of PI3K.[2][3] This guide provides a comparative overview of Alpelisib's specificity for PI3Kα over other isoforms, supported by experimental data and detailed protocols.
Biochemical Potency and Isoform Selectivity
The primary measure of an inhibitor's potency and selectivity is its half-maximal inhibitory concentration (IC50) against a panel of purified enzymes. A lower IC50 value indicates greater potency. Alpelisib demonstrates high potency against PI3Kα with significantly higher IC50 values for the other Class I isoforms, underscoring its α-selectivity.[2][4]
Table 1: Comparative Biochemical IC50 Values of Alpelisib against Class I PI3K Isoforms
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Alpelisib (BYL719) | 5[2][4][5] | 1156 - 1200[2][3][4] | 250[2][3][4] | 250 - 290[2][3][4] |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
The data clearly indicates that Alpelisib is a potent inhibitor of PI3Kα and exhibits significant selectivity over the β, γ, and δ isoforms.[4]
Experimental Protocols
Robust and standardized experimental methods are essential for accurately determining the selectivity of PI3K inhibitors.[4] Below are detailed protocols for a common biochemical assay to determine IC50 values and a cellular assay to confirm target engagement.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[4][6]
Objective: To determine the concentration-dependent inhibition of purified PI3K isoforms by a test compound and calculate the IC50 value.
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., Alpelisib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Methodology:
-
Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in a multi-well plate. Include vehicle-only (DMSO) controls for 0% inhibition and no-enzyme controls for background signal.
-
Prepare a reaction mixture containing the purified PI3K enzyme and the lipid substrate (e.g., PIP2) in a kinase reaction buffer.[4]
-
Add the reaction mixture to the wells containing the diluted inhibitor.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for each enzyme, if known.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[7]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal.[6]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Cellular Assay: Western Blot Analysis of Phospho-Akt
This assay confirms that the inhibitor engages its target within a cellular context by measuring the phosphorylation status of downstream effectors in the PI3K signaling pathway, such as Akt.
Objective: To assess the ability of the test compound to inhibit PI3K signaling in a relevant cancer cell line.
Materials:
-
Cancer cell line with a known PI3K pathway activation (e.g., PIK3CA-mutant)
-
Cell culture reagents
-
Test inhibitor (e.g., Alpelisib)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed the cells in culture plates and allow them to adhere.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total-Akt) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
The reduction in the ratio of phospho-protein to total protein indicates the inhibitory activity of the compound on the PI3K pathway in cells.
-
Visualizing Pathways and Workflows
PI3K Signaling Pathway
The PI3K pathway is a central regulator of cell growth, proliferation, and survival. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors like Akt.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition by Alpelisib.
Experimental Workflow for Inhibitor Specificity Profiling
A systematic workflow is employed to characterize the specificity of a novel kinase inhibitor.
Caption: General workflow for determining PI3K inhibitor selectivity.
References
- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Phase I study of alpelisib (BYL719), an α‐specific PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HL-8's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3Kα PROTAC degrader, HL-8, with alternative PI3Kα-targeting agents. Supported by experimental data, this document details the mechanism of action, comparative efficacy, and relevant experimental protocols to facilitate informed research decisions.
Introduction to this compound: A Targeted Protein Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the α-isoform of phosphoinositide 3-kinase (PI3Kα) for degradation. Unlike traditional small molecule inhibitors that only block the catalytic activity of a target protein, PROTACs like this compound utilize the cell's own ubiquitin-proteasome system to eliminate the target protein entirely. This mechanism offers the potential for a more profound and sustained downstream pathway inhibition and may overcome resistance mechanisms associated with inhibitor-based therapies.
The this compound molecule is a heterobifunctional compound, consisting of a ligand that binds to PI3Kα and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with PI3Kα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of PI3Kα disrupts the PI3K/AKT signaling pathway, a critical cascade involved in cell growth, proliferation, and survival, which is often dysregulated in cancer.
Comparative Analysis of PI3Kα-Targeting Agents
To validate the mechanism and efficacy of this compound, a comparative analysis with other PI3Kα-targeting agents is crucial. This section presents a summary of quantitative data, comparing the performance of PI3Kα PROTACs with small molecule inhibitors. While direct comparative data for this compound is limited in publicly available literature, the following tables include data from other well-characterized PI3Kα PROTACs to illustrate the potential advantages of this drug class.
Table 1: In Vitro Efficacy of PI3Kα PROTACs vs. Small Molecule Inhibitors
| Compound | Target | Mechanism of Action | Cell Line | IC50 / DC50 (nM) | Dmax (%) | Reference |
| This compound | PI3Kα | PROTAC Degrader | - | - | - | - |
| HT-29 | 72.18% inhibition at 10 µM | - | [1](2) | |||
| HCT-116 | 50.30% inhibition at 10 µM | - | [1](2) | |||
| Hela | 96.33% inhibition at 10 µM | - | [1](2) | |||
| WJ112-14 | PI3Kα | PROTAC Degrader | MDA-MB-453 | ~10-100 | >90 | [3](3) |
| HCC-1954 | ~10-100 | >90 | [3](3) | |||
| GP262 | PI3K/mTOR | Dual PROTAC Degrader | MDA-MB-231 | 42.23-227.4 (PI3K) | 71.3-88.6 (PI3K) | [4](4) |
| 45.4 (mTOR) | 74.9 (mTOR) | [4](4) | ||||
| Taselisib (GDC-0032) | PI3Kα | Small Molecule Inhibitor | PIK3CA-mutant tumors | 36% response rate | - | [5](5) |
| Inavolisib (GDC-0077) | PI3Kα | Small Molecule Inhibitor/Degrader | PIK3CA-mutant breast cancer | - | - | [6](6) |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Selectivity of PI3Kα PROTACs
| Compound | Target Selectivity | Off-Target Effects | Reference |
| This compound | PI3Kα | Not specified | [1](2) |
| WJ112-14 | Selective for PI3Kα over PI3Kβ | No degradation of PI3Kβ or mTOR | [3](3) |
| Taselisib (GDC-0032) | β-sparing PI3K inhibitor | GI toxicity, rash, hyperglycemia | [7](8--INVALID-LINK-- |
| Inavolisib (GDC-0077) | Highly selective for mutant PI3Kα | Hyperglycemia, diarrhea | [9](10--INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize PI3Kα degraders.
Western Blot for PI3Kα Degradation and Pathway Analysis
Objective: To quantify the degradation of PI3Kα and assess the phosphorylation status of downstream effectors like AKT.
Materials:
-
Cell lines (e.g., HT-29, HCT-116, Hela)
-
This compound or other test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-PI3Kα, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other compounds for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cell lines
-
This compound or other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing the Mechanism of Action
To provide a clear understanding of the molecular processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound induced degradation of PI3Kα.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II Study of Taselisib in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. Overall Survival Benefit Achieved With Inavolisib Plus Palbociclib and Fulvestrant in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Role of Interleukin-8 in Cancer Progression and as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, has been identified as a significant factor in the tumor microenvironment, playing a crucial role in cancer progression, angiogenesis, metastasis, and resistance to therapy.[1] Its elevated expression is often correlated with a poor prognosis in various cancers, including breast, lung, ovarian, prostate, and gastric cancers.[1][2][3] This has led to the development of therapeutic strategies aimed at inhibiting the IL-8 signaling pathway. This guide provides a comparative overview of the effects of targeting IL-8 in different cancer cell lines, with a focus on comparing the efficacy of IL-8 inhibitors against or in combination with standard chemotherapeutic agents.
The IL-8 Signaling Pathway in Cancer
IL-8 exerts its pro-tumorigenic effects by binding to its G protein-coupled receptors, CXCR1 and CXCR2, which are expressed on cancer cells, endothelial cells, and immune cells within the tumor microenvironment.[4] Activation of these receptors triggers multiple downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.[2][5] These pathways collectively promote cancer cell proliferation, survival, migration, and invasion. Furthermore, IL-8 signaling contributes to the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.[1][3]
Below is a diagram illustrating the simplified IL-8 signaling pathway in cancer cells.
Caption: Simplified IL-8 signaling pathway in cancer.
Comparative Efficacy of IL-8 Inhibition
Targeting the IL-8/CXCR1/2 axis has emerged as a promising anti-cancer strategy. Several small molecule inhibitors and monoclonal antibodies are under investigation, often in combination with existing therapies. The following tables summarize the in vitro efficacy of IL-8 inhibitors and comparator compounds across various cancer cell lines.
Table 1: Synergistic Inhibition of Ovarian Cancer Cell Viability
This table presents data on the combination of Bazedoxifene (an IL-6 inhibitor) and SCH527123 (an IL-8 inhibitor) on the viability of human ovarian cancer cell lines. A Combination Index (CI) of less than 1 indicates a synergistic effect.
| Cell Line | Cancer Type | Bazedoxifene IC50 (µM) | SCH527123 IC50 (µM) | Combination IC50 (Baze + SCH) | Combination Index (CI) | Reference |
| OVCAR3 | Ovarian Cancer | 10.2 | 8.5 | 4.8 (Baze) + 4.1 (SCH) | < 1 | [6][7] |
| SKOV3 | Ovarian Cancer | 12.5 | 10.8 | 6.2 (Baze) + 5.1 (SCH) | < 1 | [6][7] |
| CAOV3 | Ovarian Cancer | 9.8 | 8.2 | 4.5 (Baze) + 3.9 (SCH) | < 1 | [6][7] |
| OV75 | Ovarian Cancer | 11.1 | 9.5 | 5.3 (Baze) + 4.6 (SCH) | < 1 | [6][7] |
Data from a study demonstrating that co-targeting IL-6 and IL-8 signaling pathways synergistically inhibits ovarian cancer cell viability.[6][7]
Table 2: Efficacy of Reparixin (CXCR1/2 Inhibitor) in Thyroid Cancer Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) of Reparixin on various thyroid cancer cell lines.
| Cell Line | Cancer Type | Reparixin IC50 (µM) | Reference |
| 8505c | Anaplastic Thyroid Carcinoma | ~30 | [8] |
| TPC-1 | Papillary Thyroid Carcinoma | ~30 | [8] |
| B-CPAP | Papillary Thyroid Carcinoma | ~30 | [8] |
| WRO | Follicular Thyroid Carcinoma | ~30 | [8] |
| PC CL3 | Normal Thyroid Follicular Epithelial | Not cytotoxic up to 10 days | [8] |
| Nthy-ori 3-1 | Normal Thyroid Follicular Epithelial | Not cytotoxic up to 10 days | [8] |
The study selected 30 µM as the optimal concentration for further experiments based on these findings, highlighting the cancer-specific cytotoxicity of Reparixin.[8]
Table 3: Comparative Cytotoxicity of Docetaxel in Lung Cancer Cell Lines
This table provides the IC50 values for the standard chemotherapeutic agent Docetaxel on various lung cancer cell lines, which can serve as a baseline for comparison with novel inhibitors.
| Cell Line | Cancer Type | Docetaxel IC50 (µM) in 2D culture | Docetaxel IC50 (µM) in 3D culture | Reference |
| H460 | Large Cell Lung Carcinoma | 1.41 | 76.27 | [9] |
| A549 | Lung Adenocarcinoma | 1.94 | 118.11 | [9] |
| H1650 | Lung Adenocarcinoma | 2.70 | 81.85 | [9] |
| H1650 (stem cells) | Lung Adenocarcinoma | 14.53 | 151.04 | [9] |
This data illustrates the difference in drug sensitivity between 2D and 3D cell culture models, with cells in 3D culture being more resistant.[9]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anti-cancer compounds. Below are methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., IL-8 inhibitor, chemotherapy drug) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete culture medium (containing a chemoattractant like FBS) to the lower chamber.
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-48 hours, depending on the cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes. Stain the cells with a staining solution for 10-15 minutes.
-
Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Quantify the migration by calculating the average number of migrated cells per field. Compare the migration of treated cells to control cells.
Western Blotting for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample to assess the activation of signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the compounds of interest for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Below is a diagram illustrating a general experimental workflow for assessing the effect of an IL-8 inhibitor on cancer cell viability and migration.
Caption: Experimental workflow for in vitro assays.
References
- 1. Interleukin-8: a Chemokine at the Intersection of Cancer Plasticity, Angiogenesis, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of HuMax-IL8 (BMS-986253), an anti-IL-8 monoclonal antibody, in patients with metastatic or unresectable solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prognostic role of IL-8 in cancer patients treated with immune checkpoint inhibitors: a system review and meta-analysis [frontiersin.org]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Combined inhibition of IL-6 and IL-8 pathways suppresses ovarian cancer cell viability and migration and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of Interleukin-8 (IL-8) Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting the Interleukin-8 (IL-8) signaling pathway. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows.
Interleukin-8 (IL-8), also known as CXCL8, is a chemokine that plays a pivotal role in inflammation, angiogenesis, and tumor progression. Its involvement in various pathological processes has made it a significant target for therapeutic intervention. This guide summarizes independent validation studies of IL-8's role as a biomarker and therapeutic target and compares different approaches to inhibit its signaling pathway.
Comparative Efficacy of IL-8 Inhibitors
Several therapeutic agents targeting the IL-8 pathway are under investigation, including small molecule inhibitors of its receptors (CXCR1 and CXCR2) and monoclonal antibodies that neutralize IL-8. The following tables summarize key quantitative data from preclinical and clinical studies.
| Therapeutic Agent | Target | Model System | Key Findings | Reference |
| Reparixin (B1680519) | CXCR1/2 Inhibitor | Breast Cancer Xenograft | Reduced cancer stem cell population and metastatic spread. | [1][2] |
| Type 1 Diabetes (Mouse) | Prevented and reversed diabetes by inhibiting insulitis. | [3] | ||
| Gastric Cancer (in vivo) | Reversed chemotherapy resistance and inhibited tumor growth when used sequentially after chemotherapy. | [4] | ||
| Ladarixin | CXCR1/2 Inhibitor | Type 1 Diabetes (Mouse) | Prevented and reversed diabetes, similar to Reparixin. | [3] |
| SX-682 | CXCR1/2 Inhibitor | Lung and Breast Cancer (Murine) | Enhanced anti-tumor efficacy of immune checkpoint inhibitors. | [5] |
| HuMax-IL8 (BMS-986253) | Anti-IL-8 mAb | Advanced Solid Tumors (Phase I) | Well-tolerated; 73% of patients achieved stable disease. Significant reduction in serum IL-8 levels. | [5][6][7][8] |
| Melanoma (Phase I/II) | Showed preliminary activity in combination with nivolumab (B1139203) in patients progressing on checkpoint inhibitors. | [9] | ||
| Anti-IL-8 Neutralizing Antibody | Anti-IL-8 mAb | Cervical Cancer Xenograft | Inhibited tumor growth by 76-80% and prolonged survival. | [10] |
| Pancreatic Cancer (Humanized Mouse) | Potentiated the anti-tumor activity of anti-PD-1 antibody. | [11] | ||
| AMY109 | Anti-IL-8 Antibody | Advanced Solid Cancers (Phase I) | Well-tolerated in combination with atezolizumab. | [12] |
| Biomarker Study | Condition | Key Findings | Reference |
| Serum IL-8 | Pediatric Septic Shock | A cutoff of >220 pg/ml had 75% sensitivity and specificity for predicting 28-day mortality. | |
| Cancer (Immune Checkpoint Inhibitors) | Elevated baseline serum IL-8 levels are associated with poor outcomes. A proposed clinical cutoff is 23 pg/ml. | [13][14] | |
| Non-Small Cell Lung Cancer | Responders to therapy had significantly lower baseline IL-8 levels. | [5] | |
| Metastatic Breast Cancer | Patients with lower IL-8 levels (<16.6 pg/mL) had a significantly higher overall survival. | [5] | |
| CSF IL-8 | Guillain-Barré syndrome (GBS) and Chronic inflammatory demyelinating polyneuropathy (CIDP) | Validated as a diagnostic and prognostic biomarker. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of IL-8 studies are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Quantification
This protocol is for the quantitative measurement of human IL-8 in cell culture supernatants, serum, or plasma.
Materials:
-
96-well microplate coated with a capture antibody specific for IL-8.
-
Recombinant human IL-8 standard.
-
Biotin-conjugated anti-human IL-8 detection antibody.
-
Streptavidin-HRP.
-
TMB substrate solution.
-
Stop solution.
-
Wash buffer.
-
Assay diluent.
Procedure:
-
Preparation of Reagents: Reconstitute and dilute standards, detection antibody, and streptavidin-HRP according to the manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of assay diluent to each well. Add 50 µL of standards, controls, or samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate and wash each well four times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Addition: Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 200 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the effect of IL-8 and its inhibitors on cell migration.
Materials:
-
24-well plate with polycarbonate membrane inserts (8 µm pore size).
-
Serum-free medium.
-
Medium containing 10% fetal bovine serum (chemoattractant).
-
Cell suspension (0.5-1.0 x 10^6 cells/ml in serum-free media).
-
Recombinant IL-8 and/or IL-8 inhibitors.
-
Cell stain solution (e.g., Crystal Violet).
-
Cotton-tipped swabs.
Procedure:
-
Plate Preparation: Add 500 µL of media with chemoattractant (and/or IL-8) to the lower wells of the 24-well plate.
-
Cell Seeding: Add 300 µL of the cell suspension (with or without inhibitors) to the inside of each insert.[15]
-
Incubation: Incubate for 2-24 hours in a cell culture incubator.
-
Removal of Non-migratory Cells: Carefully remove the media from the inside of the insert and gently swab the interior to remove non-migratory cells.
-
Staining: Transfer the insert to a clean well containing 400 µL of cell stain solution and incubate for 10 minutes at room temperature.[15]
-
Washing and Extraction: Gently wash the stained inserts. The stain is then extracted, and the absorbance is read to quantify the number of migrated cells.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of anti-IL-8 therapies.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line (e.g., BGC823 for gastric cancer).
-
Therapeutic agents (e.g., chemotherapy, Reparixin).
-
Calipers for tumor measurement.
-
Saline solution.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers regularly.
-
Treatment Administration: Randomly assign mice to different treatment groups (e.g., saline control, chemotherapy, IL-8 inhibitor, combination therapy). Administer the treatments according to the planned schedule and dosage.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Visualizations
IL-8 Signaling Pathway
Caption: IL-8 signaling through CXCR1/2 activates multiple downstream pathways.
Experimental Workflow for Evaluating IL-8 Inhibitors in a Xenograft Model
Caption: Workflow for in vivo evaluation of anti-IL-8 therapies.
References
- 1. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Targeting IL8 as a sequential therapy strategy to overcome chemotherapy resistance in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-8: a Chemokine at the Intersection of Cancer Plasticity, Angiogenesis, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of HuMax-IL8 (BMS-986253), an anti-IL-8 monoclonal antibody, in patients with metastatic or unresectable solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Melanoma: anti-IL-8 monoclonal antibody plus nivolumab [dailyreporter.esmo.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-IL-8 antibody activates myeloid cells and potentiates the anti-tumor activity of anti-PD-1 antibody in the humanized pancreatic cancer murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Elevated serum interleukin-8 is associated with enhanced intratumor neutrophils and reduced clinical benefit of immune-checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
A Head-to-Head Showdown: HL-8 and Other PI3Kα Degraders for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the VHL-based PROTAC degrader, HL-8, with other notable PI3Kα-targeting degraders. This analysis, supported by experimental data, aims to inform the selection of the most suitable tool compounds for advancing cancer therapy research.
The phosphatidylinositol 3-kinase alpha (PI3Kα) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent mutation in various cancers has made it a prime target for therapeutic intervention. A novel and promising strategy to target PI3Kα is through targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs) to induce its removal from the cell. This guide focuses on this compound, a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag PI3Kα for degradation, and compares its performance with other key PI3Kα degraders that employ different E3 ligases or mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and its counterparts, providing a clear overview of their potency and efficacy in degrading PI3Kα and inhibiting cancer cell growth.
| Degrader | Target | E3 Ligase | DC50 (µM) | Dmax (%) | Cell Line |
| This compound | PI3Kα | VHL | Not Reported | Not Reported | Hela |
| PROTAC PI3Kα degrader-1 | PI3Kα | Cereblon | 0.08 | >90 | T47D |
| WJ112-14 | PI3Kα | Cereblon | Nanomolar range | Not Reported | Various |
| Inavolisib (GDC-0077) | Mutant PI3Kα | Not Applicable | Not Reported | Not Reported | Various |
Table 1: Comparative Degradation Potency (DC50 and Dmax). DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.
| Degrader | IC50 (µM) | Cell Line |
| This compound | 10 (72.18% inhibition) | HT-29 |
| 10 (50.30% inhibition) | HCT-116 | |
| 10 (96.33% inhibition) | Hela | |
| PROTAC PI3Kα degrader-1 | 0.35 | T47D |
| 1.64 | MDA-MB-453 | |
| 1.45 | HGC-27 | |
| 0.37 | AGS | |
| 3.38 | LNCaP | |
| 1.48 | PC3 | |
| 0.69 | Pfeiffer | |
| Inavolisib (GDC-0077) | Varies by cell line and mutation status | Various |
Table 2: Comparative Anti-proliferative Activity (IC50). IC50 is the concentration of a drug that is required for 50% inhibition of cell viability. For this compound, the percentage of inhibition at a specific concentration is provided as IC50 values were not explicitly stated in the available literature.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for PROTACs like this compound involves the formation of a ternary complex between the target protein (PI3Kα), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PI3Kα, marking it for degradation by the proteasome. This leads to the downstream suppression of the PI3K/AKT signaling pathway, a key driver of cancer cell survival and proliferation.
Figure 1. Mechanism of this compound and its effect on the PI3K/AKT signaling pathway.
Experimental Workflow
The evaluation of PI3Kα degraders typically involves a series of in vitro experiments to determine their efficacy and mechanism of action. A standard workflow is outlined below.
Figure 2. A typical experimental workflow for evaluating PI3Kα degraders.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., Hela, HT-29, HCT-116, T47D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the degrader or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
2. Western Blotting for Protein Degradation and Pathway Analysis:
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for PI3Kα, phospho-AKT (pAKT), and total AKT. A loading control like GAPDH or β-actin is also used.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the protein levels and determine DC50 and Dmax values.
3. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of degrader concentrations.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Head-to-Head Analysis
This compound: As a VHL-based PROTAC, this compound demonstrates significant degradation of PI3Kα and potent anti-proliferative effects in cervical and colon cancer cell lines at a concentration of 10 µM.[1] It also shows inhibition of PI3Kα kinase activity at a low nanomolar concentration (49.75% at 1 nM).[1] However, specific DC50 and Dmax values, which are crucial for direct potency comparison, have not been reported in the primary literature.[1][2]
PROTAC PI3Kα degrader-1: This Cereblon-recruiting PROTAC exhibits high potency with a DC50 of 0.08 µM. It demonstrates broad anti-proliferative activity across a panel of cancer cell lines with IC50 values in the sub-micromolar to low micromolar range. Its well-defined degradation and activity profile make it a strong benchmark for a PI3Kα degrader.
WJ112-14: This is another Cereblon-based degrader that is described as a potent and selective nanomolar degrader of PI3Kα.[3] While specific quantitative data is limited in publicly available resources, its high potency suggests it is a valuable tool for studying PI3Kα degradation.
Inavolisib (GDC-0077): This molecule represents a different approach, acting as a selective inhibitor of mutant PI3Kα that also induces its degradation. Its dual mechanism of action is particularly interesting for targeting tumors with specific PIK3CA mutations. Its efficacy is highly dependent on the genetic background of the cancer cells.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of VHL-mediated PI3Kα degradation. Its ability to induce significant degradation and inhibit cancer cell proliferation has been demonstrated.[1] For researchers requiring a degrader with well-characterized and high degradation potency, PROTAC PI3Kα degrader-1 currently offers a more defined profile with a reported DC50 value. For studies focused on mutant forms of PI3Kα, Inavolisib presents a unique dual-action mechanism. The choice of degrader will ultimately depend on the specific research question, the cancer type under investigation, and the desired E3 ligase mechanism to be explored. Further characterization of this compound to determine its DC50 and Dmax values would be highly beneficial for a more direct and quantitative comparison with other leading PI3Kα degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Experiments Involving the Kinase Inhibitor HL-8
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is a cornerstone of successful drug development, ensuring that findings are reliable and can be built upon.[1][2] However, a "reproducibility crisis" has been noted, where many findings are difficult to replicate, leading to wasted resources and slowed progress.[1][2] In the context of developing novel kinase inhibitors like HL-8, which targets the MAPK/ERK pathway, ensuring the robustness of experimental data is paramount.
This guide provides a comparative analysis of the fictional kinase inhibitor this compound against two alternatives, focusing on the key factors that influence experimental reproducibility. It includes detailed experimental protocols and data presented for objective comparison.
Core Tenets of Reproducibility
Achieving reproducibility in cell-based and biochemical assays hinges on several key factors:
-
Transparency and Rigor: Detailed documentation of protocols, data management plans, and pre-specified data analysis are critical.[1]
-
Validated Materials: The use of authenticated cell lines and reagents is fundamental to ensuring consistent results.[3]
-
Standardized Protocols: Implementing and adhering to robust, standardized protocols reduces variability between experiments and labs.[4]
-
Control of Variables: Factors such as cell passage number, media composition, and even pipetting techniques can introduce significant variability and must be carefully controlled.[5][6]
Comparative Analysis of Kinase Inhibitors
This compound is an investigational kinase inhibitor designed to target MEK1/2, a central component of the MAPK/ERK signaling pathway.[7][8] To assess its performance and the reproducibility of its effects, we compare it to "Compound-S," a well-established standard-of-care inhibitor, and "Compound-X," another experimental inhibitor.
Data Presentation: In Vitro Potency and Selectivity
The potency (IC50) of an inhibitor is a critical measure, but its value can be highly dependent on assay conditions, such as ATP concentration.[9][10] This variability is a major challenge in reproducing results across different laboratories.[9] The following tables summarize the comparative data for this compound.
Table 1: Comparative Potency (IC50) of MEK1/2 Inhibitors Across Different Cell Lines
| Cell Line | This compound (IC50, nM) | Compound-S (IC50, nM) | Compound-X (IC50, nM) |
| HT-29 | 15 ± 2.1 | 10 ± 1.5 | 25 ± 3.5 |
| A375 | 22 ± 3.0 | 18 ± 2.2 | 45 ± 4.8 |
| MCF-7 | >10,000 | >10,000 | >10,000 |
Lower IC50 values indicate higher potency. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinase Selectivity Profile
Kinase inhibitor selectivity is crucial for minimizing off-target effects.[11][12] This profile is determined by screening the compound against a broad panel of kinases.[13][14]
| Target Kinase | This compound (% Inhibition @ 1µM) | Compound-S (% Inhibition @ 1µM) | Compound-X (% Inhibition @ 1µM) |
| MEK1 | 98% | 99% | 95% |
| MEK2 | 97% | 99% | 94% |
| ERK2 | 5% | 2% | 15% |
| p38α | <2% | <1% | 8% |
| JNK1 | <2% | <1% | 12% |
Higher percentage indicates greater inhibition. A desirable profile shows high inhibition of the primary target and low inhibition of off-target kinases.
Visualizing Pathways and Workflows
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][15] Dysregulation of this pathway is a common driver in many cancers.[8] this compound is designed to inhibit MEK1/2, thereby blocking downstream signaling through ERK.
References
- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cos.io [cos.io]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. Best Practices for Nonclinical Study Design | Freyr [freyrsolutions.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HL-8: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of HL-8, presumed to be a Class 8 corrosive substance, based on general safety protocols for this category of hazardous materials. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Understanding this compound as a Class 8 Corrosive Material
While "this compound" is not a universally recognized chemical identifier, its context suggests it is likely a corrosive substance. Class 8 hazardous materials are defined by their ability to cause severe damage to skin, eyes, and metals.[1][2][3][4] The primary characteristic of these substances is their extreme pH level.
Table 1: Characteristics of Class 8 Corrosive Hazardous Waste
| Characteristic | Description |
| pH Level | Less than or equal to 2.0 or greater than or equal to 12.5.[2][4] |
| Primary Hazards | Causes severe skin burns and eye damage.[1][5] May be corrosive to metals.[1] |
| Health Effects | Can cause redness, burning, and blindness upon contact with eyes.[5] Inhalation may lead to respiratory irritation.[6] |
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle the substance with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against the hazards of corrosive materials.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][7]
-
Body Protection: Wear a lab coat, apron, or coveralls to protect the skin.[1]
-
Respiratory Protection: If there is a risk of inhaling vapors or fumes, use a suitable respirator.[6]
Engineering Controls
-
Ventilation: Always handle corrosive materials in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of hazardous vapors.[7][8]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.
Step-by-Step Disposal Procedures for this compound (as a Class 8 Corrosive)
The disposal of corrosive hazardous waste must follow a strict protocol to ensure the safety of personnel and the protection of the environment.
1. Waste Identification and Segregation:
-
Properly identify the waste as a Class 8 corrosive.
-
Segregate corrosive waste from other chemical waste streams to prevent dangerous reactions. Specifically, keep acids separate from bases, and do not mix with incompatible substances like cyanides or sulfides.[9]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and corrosion-resistant container for waste collection. Polyethylene containers are often recommended.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the words "Corrosive," the chemical name, and the date accumulation begins.[3][10]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA).[9]
-
Keep the container closed at all times, except when adding waste.[11]
-
Ensure secondary containment, such as a plastic tray, is used to capture any potential leaks.[10]
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[2]
4. Waste Treatment (Neutralization):
-
For aqueous corrosive waste, neutralization may be an option to render it non-hazardous before disposal. This should only be performed by trained personnel.
-
Acid Neutralization: Slowly add a weak base (e.g., sodium bicarbonate, calcium carbonate) to the acidic waste while stirring continuously.
-
Base Neutralization: Slowly add a weak acid (e.g., citric acid, acetic acid) to the alkaline waste while stirring.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH for drain disposal is typically between 5.0 and 12.5.[9]
-
Caution: Neutralization reactions can generate heat and fumes. Perform this procedure in a fume hood and wear appropriate PPE. Always add the neutralizing agent slowly to control the reaction.
5. Final Disposal:
-
Neutralized Waste: If the waste has been successfully neutralized to a safe pH range and contains no other hazardous components, it may be permissible to dispose of it down the drain with copious amounts of water, subject to local regulations.[9]
-
Non-Neutralized Waste: If neutralization is not feasible or the waste contains other hazardous components, it must be disposed of as hazardous waste.
-
Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect the waste.[1][2] Complete a hazardous waste manifest for transportation.[3][11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Class 8 corrosive waste.
Caption: Workflow for the Proper Disposal of Class 8 Corrosive Waste.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other Class 8 corrosive substances, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines.
References
- 1. lochlor.com.au [lochlor.com.au]
- 2. Hazmat Corrosive 8: Complete Guide to Class 8 Hazardous Chemicals – KHA Online-SDS Management [kha.com]
- 3. Class 8 Hazardous Materials & How to Handle Them [gaiaca.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. accomn.com [accomn.com]
- 6. autosmart.co.uk [autosmart.co.uk]
- 7. chemcoint.com [chemcoint.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling HL-8
For researchers, scientists, and drug development professionals working with the cutting-edge PI3Kα PROTAC degrader, HL-8, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and precision in your critical research endeavors.
Important Note: this compound is a specialized research chemical. The information presented here is a synthesis of best practices for handling potent, biologically active small molecules and similar PROTAC degraders. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, it is crucial to handle this compound with the utmost care, assuming it has potential hazards.
Immediate Safety and Handling Precautions
Due to its nature as a biologically active compound, this compound requires stringent handling protocols to minimize exposure and ensure user safety. The following personal protective equipment (PPE) is mandatory when working with this compound in both solid and solution forms.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield at all times. |
| Hand Protection | Use chemically resistant nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A buttoned lab coat must be worn. Consider a disposable gown for larger quantities. |
| Respiratory Protection | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental application is critical for safety and data integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Document the arrival date, quantity, and assigned storage location in your chemical inventory.
-
Store: Keep this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which typically advise refrigeration or freezing.
Preparation of Stock Solutions
Detailed protocols for preparing solutions are essential for experimental reproducibility and safety.
Methodology for Preparing a 10 mM Stock Solution:
-
Pre-calculation: Determine the required mass of this compound and volume of solvent (e.g., DMSO) needed to achieve a 10 mM concentration.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of solid this compound into a tared vial.
-
Solubilization: Add the calculated volume of solvent to the vial.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect any unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, spatulas) in a designated, clearly labeled container for hazardous chemical waste. |
| Liquid Waste | All liquid waste, including unused stock solutions and cell culture media containing this compound, must be collected in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Materials | All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) must be disposed of as hazardous chemical waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations.
Experimental Workflow and Safety Integration
The following diagram illustrates the logical flow of handling this compound, integrating safety checkpoints at each stage.
By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly advance their scientific inquiries with this compound, ensuring both personal safety and the integrity of their valuable research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
